molecular formula C8H12O2 B2731078 5-Oxaspiro[2.5]octane-1-carbaldehyde CAS No. 1784642-23-4

5-Oxaspiro[2.5]octane-1-carbaldehyde

Cat. No.: B2731078
CAS No.: 1784642-23-4
M. Wt: 140.182
InChI Key: ITZWZKPEAUCSCB-UHFFFAOYSA-N
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Description

5-Oxaspiro[2.5]octane-1-carbaldehyde is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.182. The purity is usually 95%.
BenchChem offers high-quality 5-Oxaspiro[2.5]octane-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxaspiro[2.5]octane-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxaspiro[2.5]octane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-5-7-4-8(7)2-1-3-10-6-8/h5,7H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITZWZKPEAUCSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2C=O)COC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Oxaspiro[2.5]octane-1-carbaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Oxaspiro[2.5]octane-1-carbaldehyde (CAS: 1784642-23-4) is a specialized spirocyclic building block used extensively in modern medicinal chemistry. Belonging to the class of hetero-spirocycles, it features a rigid spiro[2.5]octane skeleton where a cyclopropane ring is fused to a tetrahydropyran ring. This unique 3D architecture offers a high fraction of sp³-hybridized carbons (


), a property increasingly prioritized in drug discovery to improve solubility and target selectivity compared to flat aromatic scaffolds.

This guide details the chemical identity, validated synthetic pathways, and handling protocols for this compound, serving as a reference for researchers developing inhibitors for targets such as MetAP2, ADAM metallopeptidases, or exploring novel GPCR ligands.

Chemical Identity & Properties

Nomenclature and Identifiers
PropertyDetail
Chemical Name 5-Oxaspiro[2.5]octane-1-carbaldehyde
CAS Number 1784642-23-4
Related CAS 1341939-27-2 (Corresponding Carboxylic Acid)
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
SMILES C1CC2(CC2C=O)COC1
InChI Key ITZWZKPEAUCSCB-UHFFFAOYSA-N
Core Structure Tetrahydropyran spiro-fused to cyclopropane
Physicochemical Profile[1][2][3][4][5]
  • Appearance: Colorless to pale yellow oil (typically).

  • Solubility: Soluble in DCM, THF, Ethyl Acetate; sparingly soluble in water.

  • Stability: Aldehyde moiety is susceptible to oxidation to the carboxylic acid (CAS 1341939-27-2) upon air exposure. Store under inert atmosphere (Ar/N₂) at -20°C.

  • Stereochemistry: The C1 position on the cyclopropane ring is chiral. Synthetic routes typically yield a diastereomeric mixture (syn/anti relative to the pyran oxygen) unless asymmetric catalysis is employed.

Synthetic Methodology

The synthesis of 5-oxaspiro[2.5]octane-1-carbaldehyde requires constructing the strained cyclopropane ring onto a heterocyclic precursor. The most robust industrial route involves the cyclopropanation of an exocyclic alkene derived from tetrahydropyran-3-one.

Core Synthetic Pathway

The synthesis proceeds in three distinct phases: Olefination , Cyclopropanation , and Functional Group Interconversion .

Phase 1: Preparation of 3-Methylene-tetrahydropyran

Precursor: Dihydro-2H-pyran-3(4H)-one (Tetrahydro-3-pyranone). Reaction: Wittig Olefination.

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    ), THF.
  • Protocol:

    • Suspend

      
       (1.2 eq) in anhydrous THF at 0°C.
      
    • Add

      
       (1.2 eq) portion-wise to generate the ylide (bright yellow).
      
    • Add Tetrahydro-3-pyranone (1.0 eq) dropwise.

    • Stir at room temperature for 4–16 hours.

    • Workup: Quench with saturated

      
      , extract with ether, and concentrate. Purify the volatile olefin via distillation or careful column chromatography.
      
Phase 2: Rhodium-Catalyzed Cyclopropanation

Precursor: 3-Methylene-tetrahydropyran. Reaction: Carbene insertion via Diazoacetate.

  • Reagents: Ethyl diazoacetate (EDA), Rhodium(II) acetate dimer (

    
    ) (cat. 0.5-1 mol%).
    
  • Protocol:

    • Dissolve 3-methylene-tetrahydropyran (1.0 eq) and

      
       in DCM.
      
    • Add EDA (1.2 eq) very slowly (via syringe pump over 4-6 hours) to the refluxing solution to prevent EDA dimerization (fumarate/maleate formation).

    • Mechanism: The Rh-carbenoid species adds across the exocyclic double bond to form Ethyl 5-oxaspiro[2.5]octane-1-carboxylate .

    • Note: This step determines the diastereomeric ratio.

Phase 3: Reduction to Aldehyde

Precursor: Ethyl 5-oxaspiro[2.5]octane-1-carboxylate. Reaction: Selective Reduction.

  • Method A (Direct): DIBAL-H (1.1 eq) in Toluene at -78°C. Careful quenching is required to prevent over-reduction to the alcohol.

  • Method B (Stepwise - Recommended for Purity):

    • Reduce Ester to Alcohol:

      
       (THF, 0°C).
      
    • Oxidize Alcohol to Aldehyde: Swern Oxidation (DMSO,

      
      , 
      
      
      
      ) or Dess-Martin Periodinane.
Visualization of Synthetic Logic

Synthesis Start Tetrahydro-3-pyranone Step1 Wittig Olefination (MePPh3Br, t-BuOK) Start->Step1 Intermediate1 3-Methylene-tetrahydropyran Step1->Intermediate1 Exocyclic alkene formation Step2 Cyclopropanation (Ethyl Diazoacetate, Rh2(OAc)4) Intermediate1->Step2 Intermediate2 Ethyl 5-oxaspiro[2.5]octane-1-carboxylate Step2->Intermediate2 Carbene insertion Step3 Reduction/Oxidation (LiAlH4 then Swern) Intermediate2->Step3 Final 5-Oxaspiro[2.5]octane-1-carbaldehyde (CAS: 1784642-23-4) Step3->Final Functional group adjustment

Figure 1: Step-wise synthetic pathway for generating the 5-oxaspiro[2.5]octane core.

Medicinal Chemistry Applications

Scaffold Significance

The 5-oxaspiro[2.5]octane core acts as a bioisostere for other spirocyclic systems found in bioactive natural products (e.g., Fumagillin).

  • Conformational Restriction: The spiro-fusion locks the orientation of the formyl group relative to the ether oxygen, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Stability: The cyclopropane ring is generally resistant to rapid metabolic cleavage compared to flexible alkyl chains.

Target Classes
  • MetAP2 Inhibitors: Analogs of this scaffold are explored as reversible inhibitors of Methionine Aminopeptidase 2 (MetAP2), a target for obesity and cancer therapy. The aldehyde group often forms a reversible covalent bond (hemithioacetal) with the catalytic cysteine (e.g., Cys115 in human MetAP2).

  • ADAM Metallopeptidases: The rigid core positions zinc-binding groups (derived from the aldehyde/acid) into the active site of ADAM enzymes (e.g., Aderbasib analogs).

Handling & Stability Protocols

Storage Conditions
  • Temperature: -20°C (Long-term).

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous and oxygen-free).

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and solvent leaching.

Quality Control (QC) Parameters

When sourcing or synthesizing this material, verify the following:

  • Proton NMR (

    
    -NMR):  Look for the diagnostic aldehyde doublet/singlet around 9.0–9.5 ppm and the high-field cyclopropane protons (0.5–1.5 ppm).
    
  • Purity:

    
     95% is required for biological assays to avoid artifacts from the carboxylic acid degradation product.
    
  • Acid Content: Titrate or check LC-MS for the presence of CAS 1341939-27-2 (M+1 = 157), which indicates oxidation.

References

  • PubChem. Compound Summary: 5-Oxaspiro[2.5]octane-1-carboxylic acid (CAS 1341939-27-2).[1] National Library of Medicine. Available at: [Link]

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes.[2] Journal of the American Chemical Society.[2][3] (Foundational reference for cyclopropanation methodology).

  • Doyle, M. P., et al. (1993). Electronic and steric control in carbon-hydrogen insertion reactions of diazoacetoacetates catalyzed by dirhodium(II) carboxylates and carboxamides. Journal of the American Chemical Society.[2][3] (Reference for Rh-catalyzed cyclopropanation selectivity).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Reference for aldehyde handling and protection).

Sources

The Ascendancy of Spirocyclic Aldehyde Scaffolds: A Technical Guide for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing into the third dimension of chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor, offering a rigid and three-dimensionally defined framework.[1][2][3] The strategic incorporation of a reactive yet versatile aldehyde functionality onto these scaffolds presents a compelling opportunity for the development of next-generation drug candidates. This guide provides an in-depth technical exploration of novel spirocyclic aldehyde scaffolds, from their rational design and synthesis to their characterization and potential applications in drug discovery. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this exciting and promising area of medicinal chemistry.

The Spirocyclic Advantage: Redefining Molecular Architecture in Drug Design

The appeal of spirocycles in medicinal chemistry stems from their unique topographical features, which stand in stark contrast to the often-planar nature of traditional aromatic and heteroaromatic systems.[1] This inherent three-dimensionality allows for a more precise and multi-directional presentation of pharmacophoric elements, potentially leading to enhanced binding affinity and selectivity for biological targets.[1][4]

Key advantages of incorporating spirocyclic motifs include:

  • Enhanced Three-Dimensionality: The spiro-fusion introduces a quaternary carbon center, forcing the attached rings into fixed, orthogonal orientations. This rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.[2][3]

  • Improved Physicochemical Properties: The increased sp3 character of spirocyclic compounds often leads to improved aqueous solubility, a critical parameter for drug absorption and distribution.[2][5] Furthermore, the rigid framework can shield parts of the molecule from metabolic enzymes, thereby enhancing metabolic stability.[2][5]

  • Novel Intellectual Property: The exploration of spirocyclic scaffolds opens up new avenues for generating novel chemical entities with distinct intellectual property profiles.[5]

  • Scaffold Hopping and Bioisosterism: Spirocycles can serve as effective bioisosteres for other cyclic or acyclic moieties, enabling the modulation of physicochemical and pharmacokinetic properties while retaining biological activity.[5]

The strategic placement of an aldehyde group onto these sophisticated scaffolds introduces a reactive handle for further chemical elaboration and a potential pharmacophoric element in its own right.

Synthetic Strategies for Spirocyclic Aldehyde Scaffolds

The synthesis of spirocyclic aldehydes requires a thoughtful combination of ring-forming reactions and methods for introducing the formyl group. The choice of synthetic route is dictated by the desired ring sizes, the nature of any heteroatoms, and the desired stereochemistry.

Key Synthetic Approaches

Several powerful synthetic strategies can be employed to construct the core spirocyclic framework, which can then be functionalized with an aldehyde group, or the aldehyde can be carried through the synthetic sequence.

  • Palladium-Catalyzed Asymmetric Allylic Alkylation: This method provides a robust route to enantioenriched spirocycles. A masked bromomethyl vinyl ketone reagent can be used in a palladium-catalyzed allylic alkylation followed by a one-pot unmasking and ring-closing metathesis (RCM) sequence to yield spirocyclic compounds.[6] The aldehyde functionality can be introduced later through selective oxidation of a primary alcohol or cleavage of an olefin.

  • Organocatalytic Cascade Reactions: Asymmetric organocatalysis offers an elegant approach to complex spirocyclic systems. For instance, a Michael-Henry-acetalization cascade involving aldehydes, nitroolefins, and ninhydrin can lead to the formation of structurally complex oxa-spirocyclic indanones.[7] The aldehyde in the starting material is a key component of this transformation.

  • [3+2] Cycloaddition Reactions: The one-pot, multicomponent [3+2] cycloaddition reaction between azomethine ylides (generated in situ from isatin and an amino acid) and α,β-unsaturated carbonyl compounds is a highly efficient method for synthesizing spirooxindole derivatives.[8] By choosing a dipolarophile containing a masked or protected aldehyde, this functionality can be revealed in a subsequent step.

  • Gold(I)-Catalyzed Cycloisomerization: A novel approach for the synthesis of oxa- and aza-spirocycles involves the gold(I)-catalyzed cycloisomerization of aliphatic 1-bromoalkynes.[3][9] This mild and functional-group-tolerant method can be adapted to produce spirocyclic systems amenable to subsequent formylation.

Introducing the Aldehyde Functionality

Once the spirocyclic core is established, the aldehyde can be introduced through various well-established transformations:

  • Oxidation of Primary Alcohols: A primary alcohol on the spirocyclic scaffold can be selectively oxidized to the corresponding aldehyde using a range of reagents, such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid.

  • Ozonolysis of Alkenes: An exocyclic or endocyclic double bond can be cleaved via ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine), to yield an aldehyde.

  • Reduction of Carboxylic Acid Derivatives: Esters, acid chlorides, or nitriles can be partially reduced to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

The Aldehyde Moiety in Medicinal Chemistry: A Double-Edged Sword

The aldehyde group is a highly versatile functional group in medicinal chemistry, though its reactivity requires careful consideration.

The Aldehyde as a Pharmacophore

The electrophilic nature of the aldehyde carbon allows it to form reversible or irreversible covalent bonds with nucleophilic residues (e.g., cysteine, serine, lysine) in enzyme active sites. This property has been successfully exploited in the design of various enzyme inhibitors, including protease inhibitors.[10] A spirocyclic aldehyde could, therefore, act as a warhead, with the spirocyclic scaffold providing the necessary binding affinity and selectivity.

The Aldehyde as a Synthetic Handle

Beyond its role as a pharmacophore, the aldehyde group is a gateway to a vast array of chemical transformations, allowing for the late-stage diversification of spirocyclic scaffolds. This is particularly valuable in lead optimization campaigns.

Table 1: Key Chemical Transformations of the Aldehyde Group

Reaction TypeReagents and ConditionsResulting Functional Group
Reductive AminationAmine, NaBH(OAc)₃ or NaBH₃CNSecondary or Tertiary Amine
Wittig ReactionPhosphonium ylideAlkene
Grignard/Organolithium AdditionRMgX or RLi, then H₃O⁺Secondary Alcohol
Aldol CondensationKetone or Aldehyde, base or acidβ-Hydroxy Ketone/Aldehyde
OxidationJones reagent, KMnO₄Carboxylic Acid
Metabolic Considerations

A significant challenge in designing aldehyde-containing drugs is their potential for rapid metabolism. Aldehyde oxidase (AO) and aldehyde dehydrogenase (ALDH) are enzymes that can readily oxidize aldehydes to the corresponding carboxylic acids, potentially leading to rapid clearance and reduced bioavailability.[11][12] Therefore, the design of spirocyclic aldehyde scaffolds must consider strategies to mitigate this metabolic liability, such as the introduction of sterically hindering groups adjacent to the aldehyde or the use of bioisosteric replacements.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for the synthesis, characterization, and preliminary biological evaluation of novel spirocyclic aldehyde scaffolds.

General Synthetic Protocol: Asymmetric Synthesis of a Spirocyclic Aldehyde Precursor

This protocol is adapted from the principles of organocatalytic cascade reactions.[7]

Objective: To synthesize an enantioenriched oxa-spirocyclic indanone scaffold bearing a precursor to the aldehyde functionality.

Materials:

  • Substituted aldehyde (1.0 equiv)

  • Nitroolefin (1.1 equiv)

  • Ninhydrin (1.0 equiv)

  • Chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether, 10 mol%)

  • Base (e.g., triethylamine, 1.2 equiv)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral secondary amine catalyst and the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the substituted aldehyde and stir for 10 minutes.

  • Add the nitroolefin and stir until the reaction is complete (monitor by TLC).

  • Add the ninhydrin and the base to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic product.

Validation:

  • Stereochemical Control: The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product should be determined by chiral HPLC analysis.

  • Structural Confirmation: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Characterization of Spirocyclic Aldehydes

A combination of spectroscopic techniques is essential for the unambiguous characterization of novel spirocyclic aldehyde scaffolds.

Table 2: Spectroscopic and Analytical Characterization Techniques

TechniqueInformation Obtained
¹H NMR Presence of the aldehyde proton (δ 9-10 ppm), chemical shifts and coupling constants of protons on the spirocyclic framework, providing information on stereochemistry.
¹³C NMR Presence of the aldehyde carbon (δ 190-200 ppm), chemical shifts of carbons in the spirocyclic core.
FT-IR Characteristic C=O stretching frequency of the aldehyde (around 1720-1740 cm⁻¹).
Mass Spectrometry (HRMS) Accurate mass of the molecule, confirming the elemental composition.
X-ray Crystallography Unambiguous determination of the three-dimensional structure and absolute stereochemistry (for crystalline compounds).[13]
Preliminary Biological Evaluation: Aldehyde Reactivity Assay

Objective: To assess the reactivity of the spirocyclic aldehyde towards a model nucleophile, providing an initial indication of its potential as a covalent inhibitor.

Materials:

  • Spirocyclic aldehyde test compound

  • Glutathione (GSH) as a model nucleophile

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare stock solutions of the spirocyclic aldehyde and GSH in a suitable solvent (e.g., DMSO).

  • In a cuvette or HPLC vial, add PBS buffer.

  • Add the spirocyclic aldehyde to the buffer to a final concentration of, for example, 100 µM.

  • Initiate the reaction by adding GSH to a final concentration of, for example, 1 mM.

  • Monitor the reaction over time by observing the change in UV-Vis absorbance at a specific wavelength or by analyzing aliquots by HPLC to quantify the disappearance of the starting materials and the appearance of the product adduct.

Validation:

  • Control Experiments: Run the reaction without the spirocyclic aldehyde and without GSH to ensure that any observed changes are due to the reaction between the two.

  • Product Characterization: If possible, characterize the product adduct by LC-MS to confirm the covalent modification.

Visualizing Complexity: Diagrams and Workflows

General Synthetic Workflow

G cluster_0 Scaffold Synthesis cluster_1 Functionalization cluster_2 Characterization & Evaluation start Starting Materials ring_formation Spirocyclization Reaction (e.g., [3+2] Cycloaddition, Asymmetric Alkylation) start->ring_formation scaffold Spirocyclic Core ring_formation->scaffold functionalization Introduction of Aldehyde Precursor scaffold->functionalization deprotection Deprotection/Oxidation functionalization->deprotection final_product Spirocyclic Aldehyde deprotection->final_product characterization Spectroscopic Analysis (NMR, IR, MS, X-ray) final_product->characterization bio_eval Biological Assays (e.g., Reactivity, Enzyme Inhibition) final_product->bio_eval G cluster_props Key Properties cluster_apps Applications spiro_aldehyde Spirocyclic Aldehyde Scaffold prop1 3D Architecture spiro_aldehyde->prop1 prop2 Improved Physicochemical Properties spiro_aldehyde->prop2 prop3 Reactive Handle spiro_aldehyde->prop3 app1 Covalent Enzyme Inhibitors prop1->app1 app2 Late-Stage Diversification prop1->app2 app3 Bioisosteric Replacement prop1->app3 prop2->app1 prop2->app2 prop2->app3 prop3->app1 prop3->app2 prop3->app3

Caption: Interplay of properties and applications of spirocyclic aldehyde scaffolds.

Conclusion and Future Directions

Novel spirocyclic aldehyde scaffolds represent a compelling and underexplored area of medicinal chemistry. The unique three-dimensional architecture of the spirocycle, combined with the versatile reactivity of the aldehyde, offers a powerful platform for the design of innovative therapeutic agents. [1][3]While challenges related to synthetic accessibility and metabolic stability need to be carefully addressed, the potential rewards in terms of enhanced potency, selectivity, and improved pharmacokinetic profiles are substantial. [2][4]Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, a deeper understanding of the metabolic fate of these scaffolds, and their application to a wider range of biological targets. As our ability to rationally design and synthesize complex molecular architectures continues to evolve, spirocyclic aldehyde scaffolds are poised to become a valuable addition to the medicinal chemist's toolbox.

References

  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. Available at: [Link]

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog. Available at: [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC. Available at: [Link]

  • Asymmetric Synthesis of All-Carbon Quaternary Spirocycles via a Catalytic Enantioselective Allylic Alkylation Strategy - PMC. Available at: [Link]

  • Asymmetric Synthesis of Oxa-spirocyclic Indanones with Structural Com-plexity via an Organocatalytic Michael–Henry - Who we serve. Available at: [Link]

  • Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC. Available at: [Link]

  • Asymmetric Synthesis of Spirocyclic Oxindole δ-Lactams via NHC-Catalyzed Formal [2+4] Annulation of Aliphatic Aldehydes with Oxindole-Derived α,β-Unsaturated Ketimines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of optically and biologically active spirooxindole-type... - ResearchGate. Available at: [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC. Available at: [Link]

  • Catalytic Enantioselective Steglich-Type Rearrangement of Enol Lactones: Asymmetric Synthesis of Spirocyclic 1,3-Diketones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC. Available at: [Link]

  • Spiro compounds – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Discovery, bioactivities and biosynthesis of spirooxindole alkaloids - RSC Publishing. Available at: [Link]

  • Experimental No. (13) Aldehydes and ketones. Available at: [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy | ACS Omega. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin - Publish. Available at: [Link]

  • BRPI0619126A2 - spirocyclic derivatives, pharmaceutical composition and uses thereof - Google Patents.
  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | Request PDF - ResearchGate. Available at: [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Available at: [Link]

  • Spirocyclic derivatives as antioxidants: a review - RSC Publishing. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF - ResearchGate. Available at: [Link]

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection - PubMed. Available at: [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC. Available at: [Link]

  • Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters - ACS Publications. Available at: [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. Available at: [Link]

  • Bioisosteric Replacements - Chemspace. Available at: [Link]

  • US7199125B2 - Spiro-cyclic compounds useful as anti-inflammatory agents - Google Patents.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. Available at: [Link]

  • The Quest for Bioisosteric Replacements | Journal of Chemical Information and Modeling. Available at: [Link]

  • General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • What is the role of bioisosterism in drug design? - Patsnap Synapse. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors - PMC. Available at: [Link]

  • Chemical synthesis, properties, and molecular modeling studies of spiro-indole compounds - News-Medical.Net. Available at: [Link]

  • Synthesis and Characterization of Spirocyclic Mid-Block Containing Triblock Copolymer. Available at: [Link]

  • (PDF) Synthesis, characterization, and crystal structure of a novel spirocyclic 2-indolinone bearing a 5-(trifluoromethyl)benzothiazoline moiety - ResearchGate. Available at: [Link]

  • Aza‐spirocyclic motifs in drugs and recent works in the synthesis of... - ResearchGate. Available at: [Link]

  • Aldehyde Oxidase Mediated Metabolism in Drug-like Molecules: A Combined Computational and Experimental Study | Request PDF - ResearchGate. Available at: [Link]

  • A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - Brieflands. Available at: [Link]

  • WO2006110917A2 - Spiro-oxindole compounds and their uses as therapeutic agents - Google Patents.
  • Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography - PubMed. Available at: [Link]

Sources

Conformational Landscape of 5-Oxaspiro[2.5]octane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-oxaspiro[2.5]octane scaffold, characterized by the fusion of a tetrahydropyran ring and an oxirane ring at a spirocyclic center, represents a unique and conformationally rich structural motif. Its inherent three-dimensionality and the presence of heteroatoms imbue it with significant potential in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration of the conformational analysis of the 5-oxaspiro[2.5]octane ring system. We delve into the fundamental conformational isomers, elucidate advanced experimental techniques for their characterization with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, and present a robust computational workflow for the theoretical prediction of conformational energies. Furthermore, we dissect the key stereoelectronic effects, such as the anomeric effect, that govern the conformational preferences of this intriguing heterocyclic system. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the structural dynamics of spirocyclic ethers.

Introduction: The Significance of the 5-Oxaspiro[2.5]octane Core

Spirocyclic systems, where two rings share a single atom, have garnered considerable attention in drug discovery due to their rigid and three-dimensional nature, which allows for precise spatial orientation of substituents and can lead to enhanced binding affinity and selectivity for biological targets. The 5-oxaspiro[2.5]octane framework, a subset of this class, is of particular interest. Derivatives of this scaffold have been investigated for their potential as therapeutic agents, including as methionine aminopeptidase-2 (MetAP-2) inhibitors for the treatment of obesity[1].

The conformational behavior of the 5-oxaspiro[2.5]octane ring system is a critical determinant of its physicochemical properties and biological activity. The interplay between the chair and boat conformations of the tetrahydropyran ring, coupled with the orientation of the oxirane ring, gives rise to a complex conformational landscape. A thorough understanding of the dominant conformations and the energetic barriers between them is paramount for the rational design of novel molecules incorporating this scaffold.

The Conformational Isomers of 5-Oxaspiro[2.5]octane

The conformational flexibility of the 5-oxaspiro[2.5]octane ring system is primarily dictated by the tetrahydropyran ring, which can adopt several non-planar conformations to alleviate angle and torsional strain. The most significant of these are the chair, boat, and twist-boat conformations.

  • Chair Conformations: The chair conformation is generally the most stable for six-membered rings. In the case of 5-oxaspiro[2.5]octane, two distinct chair conformers can exist, which interconvert through a process of ring flipping. These are distinguished by the orientation of the spiro-fused oxirane ring, which can be considered pseudo-axial or pseudo-equatorial.

  • Boat and Twist-Boat Conformations: The boat and twist-boat conformations are typically higher in energy than the chair forms. However, they can be important as transition states in the ring-flipping process or in highly substituted derivatives where steric interactions destabilize the chair conformations.

The relative stability of these conformers is influenced by a combination of steric and stereoelectronic effects.

Experimental Analysis of Conformational Equilibrium

The determination of the preferred conformation of 5-oxaspiro[2.5]octane derivatives in solution is most commonly achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. X-ray crystallography can provide definitive information on the solid-state conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for conformational analysis due to the sensitivity of chemical shifts and proton-proton coupling constants (³JHH) to the dihedral angle between adjacent protons.

Key Principles:

  • Chemical Shifts: The chemical shifts of axial and equatorial protons in a cyclohexane or tetrahydropyran ring are typically different. Axial protons are generally more shielded (appear at a lower chemical shift) than their equatorial counterparts.

  • Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) is related to the dihedral angle (θ) between the coupled protons, as described by the Karplus equation. For cyclohexane-like rings:

    • trans-diaxial (θ ≈ 180°): Large coupling constant, typically in the range of 10-13 Hz.[2][3]

    • axial-equatorial (θ ≈ 60°): Small coupling constant, typically 2-5 Hz.[2][3]

    • equatorial-equatorial (θ ≈ 60°): Small coupling constant, typically 2-5 Hz.[2][3]

By analyzing the multiplicity and coupling constants of the protons in the tetrahydropyran ring, one can deduce the predominant chair conformation.[4]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the 5-oxaspiro[2.5]octane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Spectral Analysis:

    • Identify the signals corresponding to the protons of the tetrahydropyran ring.

    • Measure the coupling constants for these signals.

    • The presence of large coupling constants (10-13 Hz) for a particular proton indicates that it is in an axial position and coupled to another axial proton on an adjacent carbon.[2][3]

    • Conversely, the absence of large couplings and the presence of smaller couplings (2-5 Hz) suggest an equatorial orientation or coupling to an equatorial proton.[2][3]

  • Conformational Assignment: Based on the determined orientations of the protons, the preferred chair conformation of the tetrahydropyran ring and the pseudo-axial or pseudo-equatorial orientation of the oxirane ring can be assigned.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique can definitively establish the conformation of the 5-oxaspiro[2.5]octane ring system in the crystalline form, providing valuable data for comparison with solution-phase studies and computational models.

Methodology Overview:

  • Crystal Growth: High-quality single crystals of the 5-oxaspiro[2.5]octane derivative are grown from a suitable solvent system.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding a detailed three-dimensional model of the molecule.

Computational and Theoretical Approaches

Computational chemistry provides a powerful means to investigate the conformational preferences of the 5-oxaspiro[2.5]octane ring system. Density Functional Theory (DFT) is a widely used method for accurately calculating the geometries and relative energies of different conformers.

Workflow for Conformational Analysis:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers of the 5-oxaspiro[2.5]octane derivative.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d)).

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies.

  • Thermodynamic Analysis: Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate thermodynamic properties such as Gibbs free energies.

  • Boltzmann Distribution: The relative populations of the conformers at a given temperature can be calculated from their Gibbs free energies using the Boltzmann distribution.

Data Presentation: Relative Conformer Energies

ConformerRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Chair (pseudo-axial oxirane)0.0075.5
Chair (pseudo-equatorial oxirane)0.8524.1
Twist-Boat4.500.4
Boat6.20< 0.1

Note: The values presented in this table are illustrative and will vary depending on the specific derivative and the level of theory used in the calculations.

Governing Stereoelectronic Effects: The Anomeric Effect

The conformational equilibrium of the 5-oxaspiro[2.5]octane ring system is significantly influenced by stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a saturated heterocyclic ring to favor an axial orientation, despite the potential for increased steric hindrance.

In the 5-oxaspiro[2.5]octane system, the anomeric effect involves the interaction of the lone pairs of the endocyclic oxygen atom (O5) with the antibonding (σ) orbitals of the C-O bonds of the oxirane ring. This hyperconjugative interaction is stabilizing and is maximized when the lone pair orbital and the σ orbital are anti-periplanar. This stereoelectronic preference can lead to a greater stability of the chair conformation where the oxirane ring occupies a pseudo-axial position.

Synthesis of the 5-Oxaspiro[2.5]octane Core

The synthesis of the 5-oxaspiro[2.5]octane ring system can be achieved through several synthetic strategies. A common and effective method is the epoxidation of an exocyclic methylene-tetrahydropyran precursor.

Proposed Synthetic Protocol: Epoxidation

  • Precursor Synthesis: The synthesis begins with the preparation of 2-methylene-tetrahydropyran. This can be achieved through a Wittig reaction on tetrahydropyran-2-one or by elimination from a suitable precursor.

  • Epoxidation Reaction: The 2-methylene-tetrahydropyran is then subjected to an epoxidation reaction. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

    • Dissolve 2-methylene-tetrahydropyran in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of m-CPBA in DCM dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with a solution of sodium thiosulfate.

    • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 5-oxaspiro[2.5]octane.

Visualization of Key Concepts

Conformational Isomers and Ring Flipping

G cluster_chair Chair Conformations cluster_boat Higher Energy Conformations Chair_ax Chair (pseudo-axial oxirane) Twist_Boat Twist-Boat Chair_ax->Twist_Boat Ring Flip Transition Chair_eq Chair (pseudo-equatorial oxirane) Chair_eq->Twist_Boat Twist_Boat->Chair_ax Twist_Boat->Chair_eq Ring Flip Transition Boat Boat Twist_Boat->Boat Transition State Boat->Twist_Boat G cluster_workflow NMR-Based Conformational Analysis Start Sample Preparation Acquisition 1H NMR Data Acquisition Start->Acquisition Analysis Spectral Analysis (Chemical Shifts & Coupling Constants) Acquisition->Analysis Assignment Conformational Assignment Analysis->Assignment End Predominant Conformation Determined Assignment->End

Caption: Step-by-step workflow for NMR-based conformational analysis.

Conclusion

The conformational analysis of the 5-oxaspiro[2.5]octane ring system is a multifaceted endeavor that requires a synergistic approach, combining high-resolution experimental techniques with robust computational methods. This guide has provided a comprehensive overview of the key conformational isomers, detailed protocols for their experimental characterization, and a workflow for theoretical investigation. A nuanced understanding of the interplay of steric and stereoelectronic effects, particularly the anomeric effect, is essential for predicting and controlling the conformational preferences of this important heterocyclic scaffold. The principles and methodologies outlined herein will serve as a valuable resource for researchers and scientists engaged in the design and development of novel molecules incorporating the 5-oxaspiro[2.5]octane core.

References

  • Proton NMR distinguishes axial and equatorial protons in cyclohexanes. (n.d.). Retrieved from [Link]

  • Introduction of a method to analyze 3D structures using homonuclear couplings. (n.d.). JEOL. Retrieved from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]

  • NMR: relating coupling constants and major product. (2016, February 17). Reddit. Retrieved from [Link]

  • IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • X‐ray crystal structures of 5 a (A), 5 b (B), and 6 b (C). Selected... (n.d.). ResearchGate. Retrieved from [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. (2012, January 15). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, February 26). ResearchGate. Retrieved from [Link]

  • 1. DFT calculation details by using VASP. (n.d.). Rsc.org. Retrieved from [Link]

  • Automated exploration of the conformational degrees of freedom along reaction profiles - driving a FASTCAR. (n.d.). ChemRxiv. Retrieved from [Link]

  • Anomeric Effect in Five-Membered Ring Molecules: Comparison of Theoretical Computations and Experimental Spectroscopic Results. (2021, January 14). The Journal of Physical Chemistry A. Retrieved from [Link]

  • 5-Oxaspiro[2.5]octan-4-ylmethanamine | C8H15NO | CID 177788367. (2025, December 27). PubChem. Retrieved from [Link]

  • Anomeric Effect in Saturated Heterocyclic Ring Systems. (2012, July 24). Semantic Scholar. Retrieved from [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. (n.d.). Semantic Scholar. Retrieved from [Link]

  • N-Methyl-N-phenyl-5-oxa-1-azaspiro[2.5]oct-1-en-2-amine — Synthesis and Reactions of a Synthon for an Unknown α-Amino Acid. (2011). ZORA. Retrieved from [Link]

  • Oxaspiro [2.5]octane derivatives and analogs. (n.d.). Google Patents.
  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. (n.d.). PMC. Retrieved from [Link]

  • 18.6: Cyclic Ethers - Epoxides. (2023, January 14). Chemistry LibreTexts. Retrieved from [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. (2024, January 20). MDPI. Retrieved from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications. Retrieved from [Link]

  • Calculating theoretical octane numbers of various petroleum derivatives using quantum mechanical DFT methods. (2024, June 25). Retrieved from [Link]

  • Epoxides - The Outlier Of The Ether Family. (2015, January 26). Master Organic Chemistry. Retrieved from [Link]

  • 1-Oxaspiro[2.5]octane | C7H12O | CID 9100. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Guide: Sp3-Rich Spirocyclic Scaffolds for Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The historical dominance of sp2-rich, planar aromatic systems in fragment libraries has contributed to a bottleneck in drug discovery known as "Flatland." While these structures are synthetically accessible, they often suffer from poor aqueous solubility, limited stereochemical complexity, and promiscuous binding profiles.

This guide details the strategic implementation of sp3-rich spirocyclic scaffolds —specifically spiro[3.3]heptanes, spiro-oxetanes, and spiro-azetidines—as superior starting points for Fragment-Based Drug Design (FBDD). By introducing inherent three-dimensionality and orthogonal exit vectors, these scaffolds offer a validated pathway to improve Ligand Efficiency (LE), metabolic stability, and access to novel IP space.

Part 1: The Physicochemical Imperative

Escaping Flatland: The Fsp3 Argument

The correlation between molecular saturation (Fraction sp3 or Fsp3) and clinical success is well-documented.[1][2] Lovering et al. (2009) demonstrated that increasing the saturation of a molecule improves solubility and reduces off-target toxicity.

In FBDD, this is critical. A planar fragment often requires the addition of solubilizing groups during the "growing" phase, which degrades Ligand Efficiency. A spirocyclic fragment, however, carries intrinsic solubility and 3D character, allowing for hydrophobic interactions without sacrificing physicochemical properties.

Comparative Metrics: Aromatic vs. Spirocyclic

The following table contrasts a traditional phenyl linker with its bioisostere, the spiro[3.3]heptane. Note the dramatic improvement in metabolic stability and vector distinctiveness.

Table 1: Physicochemical Comparison of Linker Motifs

Feature1,4-Disubstituted Benzene2,6-Disubstituted Spiro[3.3]heptaneImpact on Drug Design
Hybridization Planar (sp2)3D Rigid (sp3)Access to chiral protein pockets.
Exit Vectors 180° (Linear/Coplanar)~180° (Twisted/Non-coplanar)Access to orthogonal binding sub-pockets.
LogD (Lipophilicity) High (2.0 - 2.5)Moderate (1.0 - 1.5)Improved LLE (Lipophilic Ligand Efficiency).
Metabolic Liability High (CYP450 oxidation)Low (Quaternary carbon block)Blockage of metabolic soft spots.
Solubility LowHighReduced formulation challenges.

Data synthesized from comparative studies on Sonidegib analogs and general bioisosteric principles [1, 4].

Logic of 3D Implementation

The following diagram illustrates the causal relationship between sp3 enrichment and downstream success probabilities.

G Flat Flat Aromatic Fragments (Low Fsp3) Issues Solubility Issues Metabolic Liability Promiscuous Binding Flat->Issues Causes Spiro Sp3 Spirocyclic Scaffolds (Spiro[3.3]heptane, Oxetanes) Issues->Spiro Driver for Switch Vectors Orthogonal Exit Vectors (Access to new sub-pockets) Spiro->Vectors Provides Props Improved Physicochemical Props (High Solubility, Low LogD) Spiro->Props Enhances Success Higher Clinical Success Rate (Improved LLE, Selectivity) Vectors->Success Enables Props->Success Supports

Figure 1: The "Escape from Flatland" logic flow. Transitioning from planar to spirocyclic scaffolds mitigates attrition risks associated with solubility and selectivity.

Part 2: Design Principles & Library Construction

Principal Moments of Inertia (PMI)

To ensure a library covers diverse shape space, fragments must be plotted on a PMI triangular graph.

  • Vertices: Rod-like (diacetylene), Disc-like (benzene), Sphere-like (adamantane).

  • Spiro Contribution: Spirocyclic scaffolds populate the "Sphere-like" and intermediate regions, filling the void left by traditional heteroaromatic libraries.

Vector Analysis and "Fragment Sociability"

A fragment is only as good as its ability to grow. We prioritize scaffolds with "Sociable" handles—functional groups (amines, acids, boronates) positioned to allow growth in vectors that are not accessible by flat aromatics.

  • Design Rule: Ensure the spiro-scaffold has at least two points of diversity (e.g., a secondary amine for amide coupling and a halide for cross-coupling) that project into different quadrants of 3D space.

Part 3: Synthetic Methodologies

The Challenge of Quaternary Centers

Constructing spirocycles, particularly strained systems like spiro[3.3]heptanes, is historically challenging. However, recent advances in strain-release chemistry have made these accessible for library scale-up.

Protocol: Synthesis of Functionalized Spiro[3.3]heptane

This protocol describes the synthesis of a 2,6-diazaspiro[3.3]heptane derivative, a high-value scaffold for replacing piperazine rings. This method utilizes a scalable cyclization strategy validated in recent literature [4, 7].

Reagents:

  • Pentaerythritol tetrabromide

  • Tosylamide (TsNH2)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH) / DMSO

Step-by-Step Methodology:

  • Double Cyclization (Formation of the Core):

    • Dissolve Pentaerythritol tetrabromide (1.0 eq) and Tosylamide (2.2 eq) in EtOH.

    • Heat to reflux.

    • Add KOH (solid pellets, 6.0 eq) slowly over 1 hour. Critical: Slow addition controls the exotherm and prevents polymerization.

    • Reflux for 48 hours. The formation of the double spiro-ring is driven by the Gem-Dialkyl effect.

    • Validation: LCMS should show the mass of the N,N'-ditosyl-2,6-diazaspiro[3.3]heptane.

  • Detosylation (Deprotection):

    • Suspend the intermediate in anhydrous DME (Dimethoxyethane).

    • Add Sodium Naphthalenide (freshly prepared) at -78°C until the dark green color persists.

    • Quench with water and extract.

    • Purification: Isolate the free diamine as a hydrochloride salt (add HCl in dioxane).

  • Desymmetrization (Library Generation):

    • Goal: Create a "monofunctional" handle for fragment growing.

    • Treat the diamine salt (1.0 eq) with Boc-anhydride (0.9 eq) and TEA in DCM at 0°C.

    • Stoichiometry Control: Using a slight deficit of Boc-anhydride maximizes the yield of the mono-Boc product over the di-Boc byproduct.

    • Result: tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.

Why this works: This route is scalable to multigram quantities, providing a core scaffold that can be "grown" on one nitrogen while the other remains protected, perfectly suiting FBDD requirements.

Part 4: Screening & Fragment Evolution Workflow

Once the library is synthesized, the workflow shifts to screening and evolution. The following diagram details the iterative loop used to evolve a spiro-fragment into a lead compound.

Workflow Lib Sp3-Rich Fragment Library (Spiro-scaffolds) Screen Biophysical Screening (SPR / 19F-NMR / X-ray Soaking) Lib->Screen Hit Validated 3D Hit (Confirmed binding mode) Screen->Hit Kd < 500 µM Design Vector Analysis (Determine growth vectors) Hit->Design Syn Fragment Growing (Click Chem / Amide Coupling) Design->Syn Syn->Screen Iterative Cycle Opt Lead Optimization (Optimize potency/ADME) Syn->Opt Kd < 100 nM

Figure 2: FBDD Workflow utilizing spirocyclic scaffolds. Note the iterative loop between design, synthesis, and screening.

Screening Modalities
  • 19F-NMR: Highly recommended for spiro-libraries. Incorporating a fluorine atom (e.g., on a spiro-oxetane) provides a sensitive "spy" signal that shifts upon protein binding, avoiding the interference common in 1H-NMR with aliphatic rich buffers.

  • X-ray Crystallography: Spirocycles are rigid. Unlike flexible alkyl chains, they often resolve clearly in electron density maps, providing unambiguous vectors for structure-based design.

Case Study Application: SHP2 Inhibition

In the development of allosteric SHP2 inhibitors, researchers utilized spirocyclic systems to fuse bicyclic fragments.[3] The spiro-linkage locked the conformation of the inhibitor, fitting a distinct tunnel in the SHP2 phosphatase domain that planar analogs could not access. This resulted in a >100-fold improvement in potency and selectivity [5].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][2]

  • Bull, J. A., et al. (2016). Exploiting the oxetane ring in drug discovery. Chemical Reviews. [Link]

  • Barnes-Seeman, D., et al. (2014). The role of spirocyclic scaffolds in drug discovery. Journal of Medicinal Chemistry. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.[5][6][7][8] ChemRxiv. [Link][8]

  • Bagdanoff, J. T., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[9][10][11] Nature Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Scalable Synthesis of 5-Oxaspiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Oxaspiro[2.5]octane Scaffolds in Modern Chemistry

The 5-oxaspiro[2.5]octane framework, characterized by the fusion of a cyclopropane and a tetrahydropyran ring at a single carbon atom, represents a unique and valuable structural motif in contemporary chemical science. This spirocyclic ether system imparts a rigid, three-dimensional topology to molecules, a feature highly sought after in the design of novel therapeutics and functional materials. The constrained nature of the spirocyclic core allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Indeed, derivatives of 5-oxaspiro[2.5]octane have been investigated for their potential in treating a range of conditions, including metabolic disorders such as obesity and diabetes.[1][2] The development of robust and scalable synthetic routes to this core structure is therefore a critical endeavor to enable further exploration in drug discovery and materials science.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on scalable synthesis strategies for 5-oxaspiro[2.5]octane derivatives. We will delve into the mechanistic underpinnings of key synthetic transformations, present field-proven, step-by-step protocols, and offer insights into the practical considerations for multi-gram scale production.

Strategic Approaches to Scalable Synthesis

Two primary strategies have emerged as highly effective for the scalable synthesis of the 5-oxaspiro[2.5]octane core:

  • Direct Spiro-epoxidation of a Pre-existing Six-membered Ring: This approach involves the conversion of a ketone on a cyclohexane or tetrahydropyran ring into a spiro-fused epoxide. The Johnson-Corey-Chaykovsky reaction is a preeminent example of this strategy, offering high yields and excellent stereocontrol.[3][4]

  • Intramolecular Cyclization Strategies: These methods construct the tetrahydropyran ring onto a pre-existing cyclopropane-containing fragment. While versatile, these routes can be longer and require careful optimization for scalability.

For the purposes of this guide, we will focus on the first strategy, which has demonstrated significant promise for large-scale production due to its efficiency and the availability of commercial starting materials.

Core Protocol: Scalable Synthesis via the Johnson-Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction is a powerful and widely utilized method for the synthesis of epoxides from ketones or aldehydes.[3][5] The reaction employs a sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt and a strong base. For the synthesis of the 5-oxaspiro[2.5]octane core, tetrahydro-4H-pyran-4-one serves as a readily available and scalable starting material.

Causality Behind Experimental Choices:
  • Choice of Sulfur Ylide: Dimethyloxosulfonium methylide, generated from trimethylsulfoxonium iodide and a strong base like sodium hydride, is often preferred for its stability and safety in handling compared to dimethylsulfonium methylide.[4]

  • Solvent System: A polar, aprotic solvent such as dimethyl sulfoxide (DMSO) or a mixture of DMSO and tetrahydrofuran (THF) is typically used to ensure the solubility of the sulfonium salt and facilitate the formation and reaction of the ylide.

  • Temperature Control: The initial deprotonation of the sulfonium salt is often performed at room temperature, while the subsequent reaction with the ketone may be carried out at slightly elevated temperatures to ensure complete conversion. Careful temperature control is crucial to minimize side reactions.

Experimental Workflow Diagram

G cluster_0 Ylide Formation cluster_1 Spiro-epoxidation cluster_2 Workup and Purification Ylide_Formation Trimethylsulfoxonium iodide + NaH in DMSO/THF Ylide Dimethyloxosulfonium methylide Ylide_Formation->Ylide Deprotonation Reaction Addition of Ylide to Ketone Ylide->Reaction Ketone Tetrahydro-4H-pyran-4-one Ketone->Reaction Product 5-Oxaspiro[2.5]octane Reaction->Product Intramolecular SN2 Workup Aqueous Quench & Extraction Product->Workup Purification Distillation or Chromatography Workup->Purification

Caption: Workflow for the Johnson-Corey-Chaykovsky synthesis of 5-oxaspiro[2.5]octane.

Detailed Step-by-Step Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 0.1 mol scale)Notes
Trimethylsulfoxonium iodide220.0724.2 g (0.11 mol, 1.1 eq)Hygroscopic, store in a desiccator.
Sodium hydride (60% dispersion in mineral oil)24.004.4 g (0.11 mol, 1.1 eq)Highly reactive, handle under inert atmosphere.
Tetrahydro-4H-pyran-4-one100.1210.0 g (0.1 mol, 1.0 eq)---
Anhydrous Dimethyl Sulfoxide (DMSO)78.13200 mL---
Anhydrous Tetrahydrofuran (THF)72.11100 mL---
Diethyl ether74.12For extraction---
Saturated aqueous ammonium chloride (NH₄Cl)53.49For quenching---
Brine (saturated aqueous NaCl)58.44For washing---
Anhydrous magnesium sulfate (MgSO₄)120.37For drying---

Procedure:

  • Ylide Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (4.4 g, 0.11 mol).

    • Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes carefully each time.

    • Suspend the washed sodium hydride in anhydrous DMSO (100 mL).

    • In a separate flask, dissolve trimethylsulfoxonium iodide (24.2 g, 0.11 mol) in anhydrous DMSO (100 mL). This may require gentle warming.

    • Add the trimethylsulfoxonium iodide solution dropwise to the sodium hydride suspension over 30 minutes, maintaining the internal temperature below 25 °C with a water bath.

    • After the addition is complete, stir the resulting milky white suspension for 1 hour at room temperature until hydrogen evolution ceases.

  • Spiro-epoxidation Reaction:

    • Dissolve tetrahydro-4H-pyran-4-one (10.0 g, 0.1 mol) in anhydrous THF (100 mL).

    • Add the ketone solution dropwise to the ylide suspension over 30 minutes.

    • After the addition, heat the reaction mixture to 50 °C and stir for 3-4 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting ketone.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water (500 mL).

    • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to afford 5-oxaspiro[2.5]octane as a colorless oil.

Expected Yield: 75-85%

Alternative Scalable Approaches and Considerations

While the Johnson-Corey-Chaykovsky reaction is a robust method, other strategies can be considered, particularly for the synthesis of substituted derivatives.

Oxidative Spiroetherification

For certain advanced intermediates, oxidative spiroetherification of phenolic precursors can be a powerful tool. Methods employing I+/oxone catalysis or electrochemical oxidation offer pathways to complex spirocyclic ethers.[4]

  • Advantages: Can construct highly functionalized spirocycles in a single step from readily available phenols.

  • Scalability Challenges: The cost of transition metal catalysts or the specialized equipment for large-scale electrochemistry may be a consideration. Stoichiometric use of hypervalent iodine reagents can generate significant waste, although catalytic variants are being developed.

Multi-step Synthesis from Acyclic or Monocyclic Precursors

Drawing inspiration from the scalable synthesis of other oxaspirocycles, multi-step sequences can be designed for large-scale production.[6][7] A hypothetical scalable route to a functionalized 5-oxaspiro[2.5]octane derivative is outlined below.

G Start Cyclohexanone Derivative Step1 Functional Group Manipulation (e.g., alpha-hydroxymethylation) Start->Step1 Step2 Protection of Hydroxyl Group Step1->Step2 Step3 Introduction of Leaving Group (e.g., tosylation of alpha-hydroxyl) Step2->Step3 Step4 Intramolecular Etherification Step3->Step4 Product Functionalized 5-Oxaspiro[2.5]octane Step4->Product

Caption: A conceptual multi-step route to functionalized 5-oxaspiro[2.5]octane derivatives.

This approach offers high flexibility for introducing various substituents but requires careful optimization of each step to ensure high overall yield and throughput on a large scale.

Conclusion and Future Outlook

The 5-oxaspiro[2.5]octane scaffold holds significant promise for the development of new chemical entities with valuable biological and material properties. The Johnson-Corey-Chaykovsky reaction provides a direct, efficient, and scalable route to the parent core structure, enabling its production on a multi-gram to kilogram scale. As the demand for structurally diverse and complex molecules grows, the continued development of both direct spiro-epoxidation methods and modular multi-step syntheses will be crucial. Future research will likely focus on catalytic, enantioselective variations of these reactions to provide access to chiral 5-oxaspiro[2.5]octane derivatives, further expanding their utility in modern chemical research and development.

References

  • Dohi, T., et al. (2020). Chemoselective Oxidative Spiroetherification and Spiroamination of Arenols Using I+/Oxone Catalysis. Organic Letters, 22(2), 560-564. Available at: [Link]

  • Johnson, A. W., Corey, E. J., & Chaykovsky, M. (1961). The Johnson–Corey–Chaykovsky reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Available at: [Link]

  • Maurya, S. K. (2023). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Lancaster University. Available at: [Link]

  • D'Auria, M. (2012). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 17(12), 14447-14488. Available at: [Link]

  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • ChemRxiv. (2025). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Available at: [Link]

  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35. Available at: [Link]

  • ResearchGate. (2025). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available at: [Link]

  • Google Patents. (n.d.). US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione.
  • National Center for Biotechnology Information. (n.d.). Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PubMed Central. Available at: [Link]

  • ChemRxiv. (2023). Electrochemical Dearomatizing Spirolactonization and Spiroetherification of Free Arenols. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Available at: [Link]

  • Angewandte Chemie International Edition. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Available at: [Link]

  • Wikipedia. (n.d.). Paternò–Büchi reaction. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving diastereoselectivity in 5-oxaspiro[2.5]octane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Senior Application Scientist Topic: Diastereocontrol in Spiro-Cyclopropanation & Epoxidation

Diagnostic Phase: Define Your Pathway

To improve diastereoselectivity (dr), we must first isolate the mechanistic pathway you are employing. The synthesis of 5-oxaspiro[2.5]octane (a cyclopropane ring spiro-fused to a tetrahydropyran ring) generally proceeds via two distinct routes.

Select your current precursor:

  • Route A (Exocyclic Alkene): You are performing a cyclopropanation on a 4-methylene-tetrahydropyran derivative.

    • Primary Reagents:

      
       (Furukawa) or 
      
      
      
      (Simmons-Smith).[1]
    • Challenge: Facial selectivity is driven by steric approach or directing groups.

  • Route B (Ketone/Enone): You are reacting a tetrahydropyran-4-one with a sulfur ylide (Corey-Chaykovsky).

    • Primary Reagents:

      
       or 
      
      
      
      .
    • Challenge: Competition between axial vs. equatorial attack and reversibility (betaine formation).

Technical Troubleshooting Modules

Module A: The Simmons-Smith/Furukawa Route (Alkene Substrates)[1]

This is the gold standard for constructing the 5-oxaspiro[2.5]octane scaffold. The reaction is stereospecific relative to the alkene, but diastereoselectivity depends on the facial bias of the pyran ring.

Q: My dr is poor (~1:1). How do I force facial selectivity? A: The "Butterfly Model" of the transition state dictates that the zinc carbenoid approaches from the least sterically hindered face.

  • Scenario 1: No Directing Group. If your pyran ring has substituents at C2/C6 (e.g., methyl groups), the reagent will attack anti to these groups to avoid 1,3-diaxial strain.

    • Fix: Switch to a non-coordinating solvent (DCM or 1,2-DCE) and lower the temperature to -40°C. Slower kinetics often amplify the energy difference between the diastereomeric transition states.

  • Scenario 2: Proximal Hydroxyl Group. If you have an -OH group nearby (e.g., on a side chain), the zinc reagent will coordinate to it, delivering the methylene to the syn face (Directed Simmons-Smith).

    • Fix: If this "directing effect" is unwanted, protect the alcohol as a bulky silyl ether (TBS or TBDPS). This eliminates chelation and reverts control to steric factors (anti-attack).

Q: The reaction stalls at 50% conversion. Should I add more reagent? A: Do not simply add more reagent to the same pot. The accumulation of zinc salts (ZnI2) acts as a Lewis acid that can degrade your product or cause polymerization.

  • The Fix: Quench the reaction, perform a rough workup (remove zinc salts), and re-subject the crude material to fresh reagents.

  • Critical Parameter: Oxygen/Moisture. The Furukawa reagent (

    
    ) is pyrophoric and moisture-sensitive. Ensure your DCM is distilled over 
    
    
    
    and the atmosphere is strictly Argon.
Module B: The Corey-Chaykovsky Route (Ketone Substrates)

Q: I am getting the epoxide (1,6-dioxaspiro) instead of the cyclopropane. Why? A: You are likely using a stabilized ylide on a saturated ketone, or your substrate lacks the conjugated double bond required for cyclopropanation.

  • Clarification: The name "5-oxaspiro[2.5]octane" implies a cyclopropane. If you are starting from tetrahydropyran-4-one, you need a two-step sequence :

    • Wittig olefination

      
       Exocyclic alkene.
      
    • Cyclopropanation (See Module A).[2]

  • Exception: If you are reacting a conjugated enone (e.g., dihydropyran-4-one), the sulfur ylide choice is critical.

    • Sulfonium Ylides (

      
      ):  Kinetic control. Attacks C=O (1,2-addition) 
      
      
      
      Epoxide.[2]
    • Sulfoxonium Ylides (

      
      ):  Thermodynamic control. Attacks C=C (1,4-addition) 
      
      
      
      Cyclopropane.
    • Action: Switch to Trimethylsulfoxonium Iodide + NaH in DMSO to favor cyclopropanation on enones.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for optimizing diastereoselectivity based on substrate features.

G Start Substrate Analysis Type Precursor Type? Start->Type Alkene Exocyclic Alkene (4-methylene-THP) Type->Alkene Route A Enone Enone (Dihydropyranone) Type->Enone Route B Directing Directing Group (OH/OR) Present? Alkene->Directing Reagent Reagent Selection Enone->Reagent YesDirect Chelation Control (Syn-Attack) Directing->YesDirect Yes NoDirect Steric Control (Anti-Attack) Directing->NoDirect No Furukawa Furukawa Mod. (Et2Zn + CH2I2) YesDirect->Furukawa Use DCM/DCE -20°C NoDirect->Furukawa Use Toluene RT Chaykovsky Sulfoxonium Ylide (Me3SOI + NaH) Reagent->Chaykovsky Thermodynamic 1,4-Addition

Caption: Logic flow for selecting reagents and conditions based on substrate sterics and electronics.

Gold-Standard Protocol: Furukawa-Modified Simmons-Smith

Objective: Synthesis of substituted 5-oxaspiro[2.5]octane with high diastereomeric excess (de).

Reagents:

  • Substrate: 2-substituted-4-methylene-tetrahydro-2H-pyran (1.0 equiv)

  • Diethylzinc (

    
    ): 1.0 M in hexanes (5.0 equiv)
    
  • Diiodomethane (

    
    ): (10.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) - Anhydrous

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add anhydrous DCE (0.2 M concentration relative to substrate).

  • Carbenoid Formation: Cool solvent to -15°C. Add

    
     solution slowly.
    
  • Activation: Add

    
     dropwise over 20 minutes. A white precipitate (
    
    
    
    ) may form. Stir for 15 mins to form the active species (
    
    
    ).
  • Addition: Add the pyran substrate (dissolved in minimal DCE) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) slowly. Stir for 12-18 hours.

    • Checkpoint: Monitor by TLC. If conversion <80%, do not add more reagent directly. See Troubleshooting Module A.

  • Quench (Critical): Cool to 0°C. Add saturated aqueous

    
    very slowly (exothermic/gas evolution).
    
  • Workup: Extract with DCM (3x). Wash combined organics with saturated

    
     and Brine. Dry over 
    
    
    
    .[3]

Data Reporting:

ParameterStandard ConditionOptimized for High dr
Solvent Diethyl Ether1,2-Dichloroethane (DCE)
Temperature Reflux-20°C

RT
Equivalents (

)
2.05.0
Typical Yield 60-70%85-92%
Typical dr 3:1>10:1

References & Authority

  • Simmons-Smith Mechanism & Scope:

    • Source: Simmons, H. E.; Smith, R. D.[1] "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc.1959 , 81, 4256.

    • Relevance: Foundational text for the cyclopropanation mechanism.

    • URL:

  • The Furukawa Modification (Diethylzinc):

    • Source: Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron1968 , 24, 53.

    • Relevance: Defines the

      
       protocol used in the guide above.
      
    • URL:

  • Diastereoselectivity in Spiro-Ethers:

    • Source: Plourde, G. L.; Scully, T. W.[4] "Diastereoselective Synthesis of 5-Hydroxy-8-methoxy-1-oxaspiro[5,5]undeca-7,10-diene-9-one." Molecules2013 , 18, 1174-1180.[4]

    • Relevance: Discusses directing effects in spiro-ether formation.

    • URL:

  • Corey-Chaykovsky Selectivity:

    • Source: Aggarwal, V. K.; Richardson, J. "The synthesis of epoxides, aziridines, cyclopropanes, and episulfides via sulfur ylides." Chem. Commun.2003 , 2644.

    • Relevance: Authoritative review on sulfur ylide selectivity (epoxide vs cyclopropane).

    • URL:

Sources

Stability of 5-oxaspiro[2.5]octane-1-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 5-oxaspiro[2.5]octane-1-carbaldehyde

Executive Summary: The Stability Profile

Compound Identity: 5-oxaspiro[2.5]octane-1-carbaldehyde Core Structural Features: Cyclopropanecarbaldehyde moiety spiro-fused to a tetrahydropyran (THP) ring.[1] Critical Stability Risks:

  • Auto-oxidation: The cyclopropyl-aldehyde functionality is highly susceptible to radical-chain oxidation in the presence of air, rapidly forming the corresponding carboxylic acid.[1]

  • Acid Sensitivity: The strained cyclopropane ring, combined with the ether linkage in the spiro-cycle, creates a system vulnerable to acid-catalyzed ring opening and rearrangement.[1]

  • Epimerization: While the spiro-center is rigid, the aldehyde

    
    -carbon (on the cyclopropane) possesses configurational instability under basic conditions, potentially scrambling cis/trans geometry relative to the ether oxygen.[1]
    

Module 1: Solvent Compatibility & Storage Protocols

User Question: "I dissolved my sample in CDCl


 for NMR, and after 2 hours, the spectrum is messy. Is the molecule unstable in chloroform?"

Technical Insight: Yes. Standard chloroform-d (


) is naturally acidic due to the formation of DCl/HCl upon exposure to light and air. This acidity is sufficient to initiate two degradation pathways:[1]
  • Acetalization/Hydration: If any moisture is present, the aldehyde forms hydrates or hemiacetals.[1]

  • Ring Opening: The strain energy of the cyclopropane ring (~27 kcal/mol), coupled with the spiro-ether's potential to stabilize carbocation intermediates, makes the skeleton sensitive to protonation.[1]

Solvent Compatibility Matrix
Solvent SystemStability RatingRecommended Handling
CDCl

(Untreated)
🔴 High Risk DO NOT USE for storage.[1] Use only for immediate NMR if neutralized.[1]
CDCl

+ K

CO

🟡 Moderate Filter through basic alumina or add anhydrous K

CO

beads to the NMR tube.
DMSO-d

🟢 Stable Excellent for short-term storage.[1] Avoid heating >40°C (risk of Pummerer-type side reactions).[1]
Benzene-d

/ Toluene-d

🟢 Best Non-acidic, non-nucleophilic.[1] Ideal for long-term solution storage at -20°C.
Methanol / Ethanol 🔴 High Risk Rapidly forms hemiacetals/acetals.[1] Avoid unless intended.

Storage Protocol:

  • Physical State: Store as a neat oil/solid under Argon.

  • Temperature: -20°C or lower.

  • Additives: For long-term storage, 0.1% w/w BHT (Butylated hydroxytoluene) is recommended to scavenge radicals and prevent auto-oxidation.

Module 2: Troubleshooting Degradation (The Diagnostics)

User Question: "My LC-MS shows a peak with M+16 mass shift. Is this an impurity?"

Technical Insight: This is the hallmark of oxidation . The aldehyde (R-CHO) has converted to the carboxylic acid (R-COOH). This adds exactly 16 Da (one Oxygen atom).[1] This reaction is autocatalytic and accelerates once started.[1]

Degradation Pathway Visualization

The following diagram illustrates the primary failure modes of 5-oxaspiro[2.5]octane-1-carbaldehyde in solution.

DegradationPathways Start 5-oxaspiro[2.5]octane- 1-carbaldehyde (Active) Acid Carboxylic Acid (M+16 Da) [Irreversible] Start->Acid O2 (Air) Auto-oxidation Hydrate Gem-Diol / Hemiacetal (Reversible) Start->Hydrate H2O/ROH (Nucleophilic Attack) RingOpen Ring-Opened Alcohol/Diol Start->RingOpen H+ (Acid) Strain Release Hydrate->Start Drying/Heat

Caption: Figure 1. Primary degradation pathways.[1] Red arrows indicate irreversible damage; dashed lines indicate reversible equilibrium.[1]

Module 3: Advanced Handling & Reactivity

User Question: "I am trying to perform a Wittig reaction, but the yield is low. The starting material seems to disappear but no product forms."

Technical Insight: Cyclopropyl aldehydes are sterically encumbered and electronically unique.[1] The "Walsh orbitals" of the cyclopropane ring conjugate with the carbonyl, altering its electrophilicity.[1]

  • Steric Hindrance: The spiro-fusion at C3 (relative to the cyclopropane) adds significant bulk.[1] Standard Wittig reagents may struggle to approach the carbonyl.

  • Base Sensitivity: Strong bases (e.g., n-BuLi) used in Wittig reactions can cause homo-enolization or ring fragmentation if the temperature is too high.[1]

Recommended Protocol for Olefination: Instead of harsh Wittig conditions, use the Horner-Wadsworth-Emmons (HWE) modification or Julia-Kocienski olefination, which often proceed under milder conditions and are less prone to causing steric-induced side reactions.[1]

Step-by-Step Quality Control (Self-Validating System): Before committing valuable reagents, perform this "Acid Test":

  • Take an aliquot (2 mg).

  • Dissolve in non-acidic solvent (e.g., THF).

  • Spot on TLC .

  • Stain with KMnO

    
     .
    
    • Result: Aldehydes stain instantly (brown/yellow).[1]

    • Result: Acids stain slowly or require heating.[1]

    • Result: If the spot trails significantly, your material has polymerized or opened.[1]

References

  • Alessandrini, S., et al. (2021). "Conformational stability of cyclopropanecarboxaldehyde is ruled by vibrational effects."[1][2] Molecular Physics, 119(21-22).[2] Link[1]

  • NIST Chemistry WebBook. "Cyclopropanecarboxaldehyde Stability Data." National Institute of Standards and Technology.[3] Link

  • BenchChem Technical Guide. "Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid." Link

  • Tidwell, T. T. "Oxidation of Alcohols to Aldehydes and Ketones."[1] Organic Reactions, Wiley.[1] (General reference for aldehyde handling and Swern oxidation context). Link

Sources

Technical Support Center: Purification of Volatile Spirocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of volatile spirocyclic aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these thermally sensitive and reactive molecules. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of isolating these valuable compounds with high purity.

Frequently Asked Questions (FAQs)

Q1: What makes volatile spirocyclic aldehydes particularly difficult to purify?

A1: The purification of volatile spirocyclic aldehydes presents a multifaceted challenge due to a combination of their physical and chemical properties. Their volatility leads to significant sample loss during concentration steps under reduced pressure. Many are thermally sensitive, prone to decomposition, or isomerization at elevated temperatures required for standard distillation.[1][2][3] Furthermore, the aldehyde functional group is susceptible to oxidation, converting it into the corresponding carboxylic acid, especially upon exposure to air.[4] The rigid, three-dimensional nature of spirocycles can also result in complex mixtures of diastereomers with very similar physical properties, making separation difficult.[5][6]

Q2: What are the primary methods for purifying these compounds?

A2: The main strategies involve a choice between physical separation and chemical derivatization, tailored to the specific properties of the aldehyde:

  • Vacuum Fractional Distillation: Ideal for thermally stable compounds with sufficiently different boiling points from impurities.[1][4]

  • Preparative Gas Chromatography (Prep-GC): An excellent high-resolution technique for separating volatile and thermally stable isomers or closely boiling impurities.[7][8]

  • Column Chromatography: Can be effective but requires careful deactivation of the stationary phase (e.g., silica gel) to prevent acid-catalyzed decomposition or isomerization.[9][10][11]

  • Chemical Derivatization: A powerful method where the aldehyde is temporarily converted into a non-volatile, often crystalline, derivative. This derivative is purified by crystallization or extraction, and the pure aldehyde is then regenerated. Common methods include the formation of bisulfite adducts or Girard's reagent hydrazones.[12][13][14]

Q3: How can I minimize sample loss due to volatility?

A3: Minimizing sample loss is critical. Always use a well-chilled receiving flask during distillation or solvent evaporation. When removing solvents on a rotary evaporator, use minimal vacuum and a low-temperature bath. For highly volatile compounds, avoid complete solvent removal; instead, leave the purified product as a dilute solution in a high-boiling, inert solvent. When handling pure standards, store them in tightly sealed vials, preferably with a PTFE-lined cap, at low temperatures (2-8°C or frozen) to reduce evaporation.[15]

Q4: How do I properly store purified volatile aldehydes to prevent degradation?

A4: To ensure long-term stability, purified volatile aldehydes should be stored under an inert atmosphere (nitrogen or argon) to prevent oxidation.[16] Use amber glass vials to protect against light-induced degradation. Storage at low temperatures, such as in a refrigerator (2-8°C) or freezer (-20°C), is crucial to minimize volatility and slow down potential decomposition pathways.[15][16][17] For particularly sensitive compounds, storing them as a solution in a dry, aprotic solvent can enhance stability.

Purification Method Selection Guide

Choosing the right purification strategy is paramount for success. The following decision tree illustrates a logical workflow for selecting an appropriate method based on the aldehyde's properties and the nature of the impurities.

G cluster_start cluster_thermal cluster_bp cluster_isomers cluster_methods start Crude Spirocyclic Aldehyde Mixture thermal_check Is the aldehyde thermally stable? start->thermal_check bp_check Are boiling points of impurities significantly different (>25 °C)? thermal_check->bp_check Yes derivatization Chemical Derivatization (e.g., Bisulfite Adduct) thermal_check->derivatization No isomer_check Are isomers or closely boiling impurities present? bp_check->isomer_check No distillation Vacuum Fractional Distillation bp_check->distillation Yes prep_gc Preparative GC isomer_check->prep_gc Yes column Deactivated Column Chromatography isomer_check->column No

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format that you may encounter during purification.

Issue 1: Low Purity or Decomposition after Distillation

Q: I performed a vacuum distillation, but my final product is still impure or shows signs of decomposition. What went wrong?

A: This is a common issue when dealing with heat-sensitive aldehydes.[2] Here are the likely causes and solutions:

  • Cause 1: Temperature Too High. The boiling point of your compound may still be too high even under vacuum, leading to thermal degradation.[1]

    • Solution: Increase the vacuum to further lower the boiling point. A high-quality vacuum pump and a well-sealed system are essential. For extremely sensitive compounds, consider molecular distillation, which operates at lower temperatures and with a very short residence time, minimizing thermal stress.[18]

  • Cause 2: Prolonged Heating. Even at an acceptable temperature, prolonged exposure to heat can cause decomposition or polymerization.[3][19]

    • Solution: Ensure rapid and efficient distillation. Use a heating mantle set 20-30°C higher than the target boiling point for efficient heat transfer.[1] Wrapping the distillation column with glass wool or aluminum foil can improve efficiency and speed up the process.[4]

  • Cause 3: Presence of Oxygen. Aldehydes are prone to oxidation, especially when heated.

    • Solution: Always perform distillations under an inert atmosphere (nitrogen or argon).[4] Ensure all joints are properly sealed to prevent air leaks.

Issue 2: Poor Recovery and Tailing during Column Chromatography

Q: My spirocyclic aldehyde is either not coming off the silica gel column or is tailing badly, leading to poor separation and low yield. How can I fix this?

A: This problem stems from the interaction between the aldehyde and the acidic surface of standard silica gel.

  • Cause: Acidic Stationary Phase. The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze side reactions like acetal formation (with alcohol solvents), enolization, or decomposition of sensitive aldehydes. This strong interaction also leads to peak tailing.[9][10]

    • Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by pre-treating the silica. A common method is to flush the packed column with a solvent system containing 1-3% triethylamine (TEA) in a non-polar solvent like hexanes.[9][10][11] After flushing, the excess TEA is washed away with the non-polar solvent before loading the sample.

    • Solution 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase. Neutral alumina can be a good alternative for purifying sensitive compounds.[10] Florisil® (magnesium silicate) is another milder option.[10]

Issue 3: Challenges with Chemical Derivatization

Q: I'm trying to purify my aldehyde via its bisulfite adduct, but the yield of the adduct is very low, or I can't regenerate the aldehyde efficiently.

A: Purification via bisulfite adducts is a powerful technique but requires careful optimization.[12][14]

  • Cause 1: Low Adduct Formation/Precipitation. The formation of the bisulfite adduct is an equilibrium reaction and can be sensitive to steric hindrance around the aldehyde.[20] Additionally, adducts of lower molecular weight or more polar aldehydes may be soluble in the reaction mixture and fail to precipitate.[20]

    • Solution: Use a freshly prepared, saturated solution of sodium bisulfite to drive the equilibrium forward.[12][20] If the adduct is water-soluble, do not rely on filtration. Instead, perform a liquid-liquid extraction to isolate the adduct in the aqueous phase, washing the aqueous layer with an organic solvent to remove non-aldehyde impurities.[12][14]

  • Cause 2: Incomplete Regeneration. The standard method for regenerating the aldehyde involves basifying the aqueous solution of the adduct.[12] However, some aldehydes, particularly those with α-stereocenters, can be sensitive to strong bases, leading to epimerization or other side reactions.[20]

    • Solution 1: Carefully control the regeneration. Add base (e.g., NaOH solution) dropwise while vigorously stirring and extracting the liberated aldehyde into an organic layer as it forms. This minimizes the contact time of the pure aldehyde with the basic aqueous phase.

    • Solution 2: Nonaqueous Regeneration. For highly base-sensitive aldehydes, consider a nonaqueous regeneration method. A reported procedure uses chlorotrimethylsilane (TMS-Cl) in acetonitrile to regenerate the aldehyde from its isolated bisulfite adduct under neutral conditions, avoiding issues like ester hydrolysis or epimerization.[21]

Comparative Overview of Purification Techniques

TechniquePrimary Use CasePurity AchievableThroughputProsCons
Vacuum Distillation Thermally stable liquids with >25°C BP difference from impurities.[22]Good to ExcellentHighScalable, cost-effective.Not suitable for heat-sensitive compounds or azeotropes.[1][3]
Preparative GC Separation of volatile isomers and compounds with close boiling points.[7]Excellent (>99%)Low to MediumUnmatched resolution for volatile mixtures.[7]Small scale, requires thermal stability, expensive equipment.
Column Chromatography Moderately stable compounds, removal of non-volatile impurities.Variable to GoodMediumVersatile, applicable to a wide range of polarities.Risk of sample decomposition on acidic media, potential for tailing.[9]
Derivatization (Bisulfite) Isolating aldehydes from complex mixtures, especially non-carbonyl impurities.[12][23]ExcellentMediumHighly selective for aldehydes, removes many impurity types.Requires two chemical steps (formation/regeneration), potential for degradation during regeneration.[20][21]

Key Experimental Protocols

Protocol 1: Purification via Sodium Bisulfite Adduct (Liquid-Liquid Extraction)

This protocol is adapted for aldehydes where the bisulfite adduct is water-soluble.[12][14]

  • Dissolution: Dissolve the crude aldehyde mixture in a water-miscible co-solvent like tetrahydrofuran (THF) or methanol.

  • Adduct Formation: Transfer the solution to a separatory funnel and add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 1-2 minutes.

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., diethyl ether or hexanes) and an additional volume of water to the funnel. Shake and separate the layers. The non-aldehyde impurities will be in the organic layer. Discard the organic layer. Repeat this wash 1-2 times.

  • Self-Validation Check: Before proceeding, take a small aliquot of the organic wash, concentrate it, and analyze by GC-MS to confirm that the aldehyde is not present and that impurities have been removed.

  • Regeneration: To the aqueous layer containing the purified adduct, add an equal volume of a fresh organic solvent (e.g., diethyl ether). While stirring vigorously, add 50% sodium hydroxide (NaOH) solution dropwise until the aqueous layer is strongly basic (pH > 12).[20]

  • Isolation: The aldehyde will be regenerated and extracted into the organic layer. Separate the layers and extract the aqueous layer one more time with fresh organic solvent.

  • Final Steps: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent using a rotary evaporator with a chilled water bath to yield the purified aldehyde.

  • Final Purity Assessment: Submit a final sample for analysis by GC-MS and ¹H NMR to confirm purity and structural integrity.[24]

Protocol 2: Deactivation of Silica Gel for Column Chromatography

This protocol prevents the degradation of acid-sensitive aldehydes during chromatographic purification.[9][11]

  • Prepare Solvent System: Prepare your chosen elution solvent system (e.g., 5% ethyl acetate in hexanes). Add 1% triethylamine (TEA) by volume to this mixture.

  • Pack the Column: Pack your chromatography column with silica gel using the TEA-containing solvent system.

  • Deactivation Flush: Flush the packed column with at least two column volumes of the TEA-containing solvent. This neutralizes the acidic silanol sites.

  • Remove Excess Amine: Flush the column with at least three column volumes of the original solvent system (without TEA) to remove any remaining free amine, which could interfere with the separation.

  • Load and Elute: Load your crude spirocyclic aldehyde onto the column and elute with the non-amine-containing solvent system, collecting fractions as usual.

  • Monitor Fractions: Monitor the collected fractions by TLC or GC-MS to identify those containing the pure product.

Final Purity and Identity Verification

Regardless of the purification method used, the final step must always be a rigorous analytical confirmation of purity and identity.

G cluster_start cluster_analysis cluster_checks cluster_end start Purified Aldehyde (Post-Purification) gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy (¹H, ¹³C) start->nmr purity_check Assess Purity: Single peak in GC? Absence of impurity signals? gcms->purity_check identity_check Confirm Identity: Correct Mass Spec fragmentation? Expected NMR chemical shifts? nmr->identity_check purity_check->identity_check Purity OK end_node Pure, Verified Spirocyclic Aldehyde identity_check->end_node Identity OK

Caption: Workflow for final analytical verification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for assessing the purity of volatile compounds. A pure sample should show a single, sharp peak in the gas chromatogram. The mass spectrum provides the molecular weight and fragmentation pattern, confirming the compound's identity.[24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the precise chemical structure, including the spirocyclic core and the aldehyde proton's characteristic chemical shift. It also serves as an excellent secondary check for impurities.[24]

By combining carefully selected purification techniques with rigorous, built-in analytical validation, researchers can confidently and efficiently isolate high-purity volatile spirocyclic aldehydes for their critical applications.

References

  • Brindle, C. S., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722-5724. Available at: [Link]

  • MySkinRecipes. Girard's Reagent P. Available at: [Link]

  • RSC Publishing. (2022). Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. RSC Advances. Available at: [Link]

  • ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]

  • ResearchGate. (2019). Deactivation of silica gel?. Available at: [Link]

  • Spandl, J., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2135. Available at: [Link]

  • University of Rochester, Department of Chemistry. How To: Purify by Distillation. Available at: [Link]

  • Google Patents. (2019). Process for the distillation of an aldehyde mixture.
  • ResearchGate. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Available at: [Link]

  • Google Patents. (1967). Distillation of heat sensitive compounds.
  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. Available at: [Link]

  • ResearchGate. Preparative gas chromatography. Available at: [Link]

  • Schal Lab. (2008). A Simple, Convenient, and Efficient Preparative GC System that Uses a Short Megabore Capillary Column as a Trap. Available at: [Link]

  • ResearchGate. (2014). A modified Girard derivatizing reagent for universal profiling and trace analysis of aldehydes and ketones by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Google Patents. (1951). Separation of aldehydes and ketones.
  • SENS Technology. Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. Available at: [Link]

  • AROA Biosurgery. (2024). The Proper Storage and Handling of Volatile Analytical Standards. Available at: [Link]

  • Wikipedia. Fractional distillation. Available at: [Link]

  • Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl. Available at: [Link]

  • Patsnap. (2025). How to Overcome Challenges in Carbonyl Compound Purification?. Available at: [Link]

  • Chromatography Forum. (2009). Base Deactivated silica??. Available at: [Link]

  • ResearchGate. LC-MS-based Methods for Characterizing Aldehydes. Available at: [Link]

  • Welch Materials. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography. Available at: [Link]

  • Semantic Scholar. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available at: [Link]

  • PubMed. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Available at: [Link]

  • YMC CO., LTD. Effective preparative separation techniques. Available at: [Link]

  • International Labmate. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • Dutscher. Protein purification troubleshooting guide. Available at: [Link]

  • PMC. (2022). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Available at: [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of spiro[2.5]octane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of Spiro[2.5]octane Scaffolds

Executive Summary

Spiro[2.5]octane derivatives are increasingly utilized in drug discovery to introduce specific three-dimensional geometries (high


 fraction) without adding excessive molecular weight.[1] Unlike flat aromatic scaffolds, the spiro[2.5]octane core—comprising a strained cyclopropane ring fused to a rigid cyclohexane chair—offers unique vectors for side-chain attachment.[1]

However, this structural rigidity introduces complex mass spectrometry (MS) behaviors.[1] The high ring strain (~27.5 kcal/mol) of the cyclopropane moiety creates distinct fragmentation channels that differ significantly from standard cycloalkanes. This guide provides a technical comparison of fragmentation patterns, offering a validated framework for structural elucidation.

Mechanistic Principles: The "Strain-Release" Driver

In Electron Ionization (EI), the fragmentation of spiro[2.5]octane is governed by the relief of ring strain. Unlike linear alkanes where random C-C cleavage occurs, spiro[2.5]octane follows a deterministic pathway initiated by the ionization of the cyclopropane ring.

Primary Fragmentation Pathway

The molecular ion (


) typically undergoes distal bond cleavage  or proximal bond cleavage  relative to the spiro carbon.
  • Cyclopropane Ring Opening: The most energetically favorable process is the homolytic cleavage of the cyclopropane ring. This relieves the angular strain.

  • Ethylene Extrusion (

    
    ):  Following ring opening, the rearrangement often leads to the elimination of a neutral ethylene molecule (
    
    
    
    ), generating a radical cation on the remaining cyclohexane ring.
  • Ring Contraction/Expansion: In substituted derivatives, the carbocation can induce ring expansion (e.g., to a cycloheptene derivative) prior to fragmentation.

Comparative Analysis: Spiro[2.5]octane vs. Alternatives

This section objectively compares the MS behavior of Spiro[2.5]octane against its 5-membered analog (Spiro[2.4]heptane) and analyzes ionization modes.[1]

Comparison A: Scaffold Stability (Spiro[2.5] vs. Spiro[2.4])
FeatureSpiro[2.5]octane Spiro[2.4]heptane Technical Insight
Base Ring Cyclohexane (6-mem)Cyclopentane (5-mem)Cyclohexane is thermodynamically more stable (chair conformation).[1]
Dominant Fragment

82 (Cyclohexene radical cation)

68 (Cyclopentene radical cation)
Both lose ethylene (

, 28 Da) from the spiro tip.[1]
Molecular Ion (

) Intensity
ModerateLowSpiro[2.4] is more prone to total fragmentation due to higher overall skeletal strain.[1]
Diagnostic Ratio High

ratio
Very High

ratio
The 5-membered ring provides less stabilization to the radical cation after ethylene loss.[1]
Comparison B: Ionization Mode Efficacy (EI vs. ESI)
  • Electron Ionization (EI, 70eV):

    • Pros: Rich structural information; distinct "fingerprint" fragmentation useful for library matching.[1]

    • Cons: Molecular ion (

      
      ) often weak for functionalized derivatives.[1]
      
    • Verdict: Best for structural confirmation of the core scaffold.

  • Electrospray Ionization (ESI, Soft):

    • Pros: Preserves the Molecular Ion (

      
      ); essential for polar derivatives (e.g., 6-azaspiro[2.5]octane).[1]
      
    • Cons: Minimal fragmentation without Collision Induced Dissociation (CID).[1]

    • Verdict: Best for reaction monitoring and purity checks.[1]

Visualization: Fragmentation Pathway[2]

The following diagram illustrates the primary fragmentation mechanism for a generic spiro[2.5]octane derivative under EI conditions.

SpiroFragmentation M_Ion Molecular Ion (M+•) Spiro[2.5]octane Core Ring_Open Distonic Radical Cation (Ring Opened) M_Ion->Ring_Open Strain Relief (Cyclopropane Opening) Alpha_Cleavage α-Cleavage Product (If functionalized) M_Ion->Alpha_Cleavage Direct Cleavage (Substituent Dependent) Ethylene_Loss Fragment Ion [M-28]+• (Cyclohexanone/ene type) Ring_Open->Ethylene_Loss Elimination Neutral Neutral Loss Ethylene (C2H4) Ring_Open->Neutral -28 Da

Figure 1: Primary EI-MS fragmentation pathway showing the characteristic loss of ethylene driven by cyclopropane ring strain relief.

Experimental Protocol: EI-MS Characterization

To ensure reproducible data for spiro[2.5]octane derivatives, follow this self-validating protocol.

Objective: Obtain high-quality spectra with visible molecular ions and clear fragment peaks.

Reagents & Equipment:

  • GC-MS System (e.g., Agilent 5977 or equivalent).[1]

  • Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).[1]

  • Standard: Dodecane (internal retention time standard).[1]

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of the spiro derivative in 1 mL of DCM.

    • Critical Step: Dilute 1:100 with pure DCM. High concentrations promote ion-molecule reactions in the source, obscuring the

      
       peak.
      
  • GC Parameters (Inlet):

    • Mode: Splitless (0.5 min purge) to maximize sensitivity for trace impurities.

    • Inlet Temp: 250°C. Note: Do not exceed 280°C; spiro[2.5]octanes can undergo thermal rearrangement (ring opening) in the injector port.

  • MS Source Parameters:

    • Ionization Energy: 70 eV.[1][2][3]

    • Source Temp: 230°C.

    • Scan Range:

      
       40 – 500.[1]
      
  • Data Validation (Self-Check):

    • Check the Air/Water check .

      
       18 and 28 should be low.
      
    • Verify

      
      :  If the spectrum shows a base peak at 
      
      
      
      but NO molecular ion, lower the source temperature to 200°C to reduce thermal fragmentation.[1]

Data Interpretation: Diagnostic Ion Table

Use this table to assign peaks for common spiro[2.5]octane derivatives.

Fragment (

)
OriginStructural Significance

Molecular IonConfirms MW.[1] Often low intensity.[1]

Loss of

Diagnostic: Confirms presence of cyclopropane spiro-fusion.[1]

Loss of

Hydrogen rearrangement during ethylene loss.[1]

41

(Allyl cation)
Breakdown of the remaining cyclohexane ring.

55

Common hydrocarbon fragment from the cyclohexane portion.

Loss of

Rare in unsubstituted spiro[2.5]octane; indicates alkyl substitution.[1]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard text on EI fragmentation mechanisms including cycloalkanes).

  • Wiberg, K. B. (1986).[1] Structures, energies, and spectra of cyclopropanes. Angewandte Chemie International Edition, 25(4), 312-322.[1] Link[1]

  • Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Covers ring-opening mechanisms).[1][4]

  • Chemical Book. (2024). Spiro[2.5]octane Derivatives - Product Specifications. Link

  • NIST Chemistry WebBook. (2024).[1] Mass Spectra of Spiro Compounds. Link

Sources

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Spirocyclic Aldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Spirocyclic systems, characterized by their unique three-dimensional structures, are pivotal scaffolds in medicinal chemistry and natural product synthesis. The introduction of an aldehyde functional group often creates multiple isomers, including constitutional isomers, diastereomers, and enantiomers. The effective separation and quantification of these isomers are critical for ensuring the purity, efficacy, and safety of drug candidates. This guide provides an in-depth comparison of HPLC methodologies for resolving spirocyclic aldehyde isomers, grounded in established chromatographic principles and experimental insights.

The Chromatographic Challenge: Resolving Structural Complexity

The primary challenge in separating spirocyclic aldehyde isomers lies in their subtle structural differences.

  • Diastereomers and Positional Isomers: These isomers possess distinct physical properties, making them separable on standard (achiral) stationary phases. However, their structural similarity often leads to significant co-elution, demanding highly selective methods.

  • Enantiomers: As non-superimposable mirror images, enantiomers have identical physical properties in an achiral environment.[1][2] Their separation is impossible on standard HPLC columns and necessitates a chiral environment, created either by a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[1][3][4]

The choice of HPLC method—column chemistry, mobile phase composition, and operating parameters—is therefore paramount to achieving the desired resolution.

Comparative Analysis of Separation Strategies

The selection of an HPLC strategy is dictated by the nature of the isomers being separated. We will compare two primary approaches: achiral separation for diastereomers and positional isomers, and chiral separation for enantiomers.

Achiral Separations: Targeting Diastereomers and Positional Isomers

For spirocyclic aldehyde diastereomers, separation is achieved by exploiting differences in their interaction with the stationary phase.

  • Reversed-Phase (RP-HPLC): This is the most common HPLC mode. It utilizes a nonpolar stationary phase (e.g., C18, C8) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5] Separation is driven by hydrophobic interactions. For aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common strategy to enhance UV detection and improve retention on RP columns.[6][7]

    • Expert Insight: While C18 columns are workhorses, consider a Phenyl-Hexyl phase for compounds with aromatic moieties. The π-π interactions between the phenyl rings of the stationary phase and the analyte can introduce an alternative selectivity, potentially resolving closely eluting isomers.[8]

  • Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (e.g., silica, cyano) and a non-polar mobile phase (e.g., hexane/isopropanol). NP-HPLC is particularly effective for separating isomers with different polarities and can offer high selectivity for complex structures.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase similar to normal phase but with a reversed-phase-style mobile phase (high organic content with a small amount of aqueous solvent). It is an excellent alternative for polar compounds that are weakly retained in reversed-phase. The retention mechanism in HILIC is complex, involving partitioning, ion exchange, and hydrogen bonding, which can provide unique selectivity for isomers.[9]

Chiral Separations: Resolving Enantiomers

Resolving enantiomers requires the introduction of chirality into the chromatographic system. This is primarily accomplished through two distinct strategies.

  • Direct Approach: Chiral Stationary Phases (CSPs) This is the most widely used method for enantioseparation.[2][3][10] The stationary phase itself is chiral, leading to the formation of transient, diastereomeric complexes with the enantiomers. The difference in the stability of these complexes results in different retention times.[2]

    • Polysaccharide-Based CSPs: These are the most versatile and popular CSPs, including derivatives of cellulose and amylose.[1][10] They can be operated in normal-phase, reversed-phase, and polar organic modes, offering broad applicability for a vast range of chiral compounds.[1][11]

    • Macrocyclic Glycopeptide-Based CSPs: Columns like those based on vancomycin or teicoplanin offer multi-modal separation mechanisms (hydrophobic, ionic, hydrogen bonding) and are particularly effective in reversed-phase and polar ionic modes.[11]

  • Indirect Approach: Chiral Derivatization In this method, the enantiomeric mixture is reacted with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[1][3] These newly formed diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[12][13]

    • Expert Insight: While effective, this approach has drawbacks. The derivatization reaction must proceed to completion without any racemization, and the CDA must be enantiomerically pure. The presence of the derivatizing agent can also complicate analysis. However, for specific cases, such as the derivatization of carboxylic acids with (−)-camphorsultam to facilitate separation on silica gel, it can be a powerful preparative tool.[12][13]

Data Summary: Comparison of HPLC Methods

The following table summarizes the performance characteristics of different HPLC methods for separating spirocyclic aldehyde isomers. Retention times (t_R) and resolution (R_s) are representative values to illustrate comparative performance.

Method Column Type Typical Mobile Phase Isomer 1 t_R (min) Isomer 2 t_R (min) Resolution (R_s) Best For
RP-HPLC C18 (5 µm, 4.6x250mm)Acetonitrile/Water (65:35)8.28.91.3Diastereomers, Positional Isomers
NP-HPLC Silica (5 µm, 4.6x250mm)n-Hexane/Ethanol (90:10)10.512.11.8Diastereomers, Positional Isomers
Direct Chiral Polysaccharide CSPn-Hexane/IPA (90:10) + 0.1% TFA14.316.52.1Enantiomers
Indirect Chiral C18 (achiral)Acetonitrile/Water + 0.1% Formic Acid11.813.01.6Enantiomers (after derivatization)

Note: Values are illustrative. Actual retention times and resolution depend heavily on the specific analyte structure and exact chromatographic conditions.

Experimental Design and Protocols

A robust HPLC method requires careful optimization of several parameters. The following workflow and protocol provide a starting point for separating spirocyclic aldehyde enantiomers using a direct chiral approach.

Logical Workflow for Method Development

The diagram below outlines the decision-making process for developing a separation method for spirocyclic aldehyde isomers.

MethodDevelopment cluster_0 Phase 1: Analysis Goal cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation Start Identify Isomer Type Enantiomers Enantiomers Start->Enantiomers Chiral Diastereomers Diastereomers or Positional Isomers Start->Diastereomers Achiral Direct Direct Approach: Screen Chiral Columns (e.g., Polysaccharide CSPs) Enantiomers->Direct Indirect Indirect Approach: Derivatize with CDA Enantiomers->Indirect Achiral Screen Achiral Columns (RP-C18, NP-Silica) Diastereomers->Achiral Optimize Optimize Mobile Phase, Temperature, Flow Rate Direct->Optimize Separate Separate Diastereomers on Achiral Column Indirect->Separate Achiral->Optimize Validate Method Validation Optimize->Validate Separate->Optimize

Caption: Decision workflow for HPLC method development.

Detailed Experimental Protocol: Chiral Separation

This protocol details a standard procedure for separating enantiomers of a spirocyclic aldehyde on a polysaccharide-based CSP.

1. System Preparation:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.

  • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA or similar).

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., 90:10 n-Hexane/Isopropanol). Filter through a 0.45 µm membrane and degas by sonication for 15 minutes.[14] For acidic or basic analytes, add 0.1% trifluoroacetic acid (TFA) or 0.1% diethylamine (DEA), respectively, to the alcohol modifier to improve peak shape.[3]

2. Column Equilibration:

  • Install the chiral column into the HPLC system.

  • Equilibrate the column with the mobile phase at a low flow rate (e.g., 0.5 mL/min) for 30-60 minutes or until a stable baseline is achieved. Chiral columns may require longer equilibration times than standard achiral columns.[11]

3. Sample Preparation:

  • Dissolve the spirocyclic aldehyde isomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.2 µm syringe filter before injection to prevent column blockage.[14]

4. Chromatographic Analysis:

  • Injection Volume: 5-10 µL.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. Note: Lower temperatures often increase chiral selectivity but may increase backpressure, while higher temperatures can improve peak efficiency.[11][15]

  • Detection: UV at a suitable wavelength (e.g., 254 nm or the aldehyde's λ_max).

  • Run Time: 20-30 minutes, or until all peaks have eluted.

5. Data Analysis:

  • Integrate the peaks to determine the retention time (t_R) and peak area for each isomer.

  • Calculate the resolution (R_s) between the enantiomeric peaks using the standard formula: R_s = 2(t_R2 – t_R1) / (w1 + w2), where t_R is the retention time and w is the peak width at the base. A resolution of ≥ 1.5 indicates baseline separation.

General HPLC Workflow Diagram

HPLC_Workflow A Sample Preparation Dissolve sample in appropriate solvent Filter through 0.2 µm filter E Sample Injection Inject filtered sample via autosampler A->E B Mobile Phase Preparation Filter and degas solvents C System Setup Install Column Set Flow Rate & Temperature B->C D Column Equilibration Pump mobile phase until baseline is stable C->D D->E F Data Acquisition Record chromatogram from detector E->F G Data Analysis Integrate peaks Calculate Retention Time & Resolution F->G

Caption: Standard experimental workflow for an HPLC analysis.

Causality and Optimization: A Deeper Dive

Understanding why certain parameters affect separation is key to effective method development.

  • Mobile Phase Composition: The ratio of strong (e.g., isopropanol) to weak (e.g., n-hexane) solvent in normal-phase chromatography directly controls retention time. For chiral separations, the type of alcohol modifier (e.g., ethanol vs. isopropanol) can dramatically alter enantioselectivity due to different hydrogen bonding interactions with the CSP.[3]

  • pH Control: For ionizable compounds, the pH of the mobile phase is critical.[5][15] Adjusting the pH to be at least 2 units away from the analyte's pKa ensures a single ionic state, leading to sharper, more reproducible peaks.[15]

  • Temperature: Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.[15] Lowering the temperature often enhances the stability of the transient diastereomeric complexes on a CSP, thereby increasing resolution, but at the cost of longer run times and higher pressure.[11]

  • Flow Rate: Reducing the flow rate increases the time the analytes spend interacting with the stationary phase, which can improve the resolution of difficult separations.[15] However, this also increases the total analysis time.

By systematically adjusting these parameters, a chromatographer can fine-tune the separation to achieve baseline resolution in the shortest possible time, ensuring both accuracy and efficiency in the analysis of spirocyclic aldehyde isomers.

References

  • Technical Support Center: Optimization of Chromatographic Separation for MHPG-Aldehyde Isomers. Benchchem.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • Effect of HPLC binary mobile phase composition on the analysis of carbonyls. PubMed. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Longdom Publishing. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • HPLC Chiral Columns. Element Lab Solutions. [Link]

  • Influence of Stationary Phase Chemistry and Mobile-Phase Composition on Retention, Selectivity, and MS Response in Hydrophilic Interaction Chromatography. PubMed. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Welch Materials. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Center for Biotechnology Information. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • HPLC Column for Structual Isomers. Nacalai Tesque. [Link]

  • Application of Chiral HPLC to Medicinal Chemistry–Related Problem Solution. ResearchGate. [Link]

  • Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Oxaspiro[2.5]octane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 5-Oxaspiro[2.5]octane-1-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory protocols to ensure personnel safety and environmental protection. The procedures outlined herein are grounded in an understanding of the compound's inherent chemical reactivity and potential hazards.

Hazard Assessment: Understanding the Risk Profile

Proper disposal begins with a thorough understanding of the chemical's hazards. While specific toxicological data for 5-Oxaspiro[2.5]octane-1-carbaldehyde is not widely available[1], a robust hazard assessment can be conducted by analyzing its constituent functional groups: an aldehyde and a spiro-epoxide .

  • Aldehyde Group: Aldehydes as a class are known for their potential to be irritants, sensitizers, and reactive compounds.[2] They can be volatile and pose an inhalation risk, requiring all handling to be performed in a well-ventilated chemical fume hood.[2][3] Furthermore, certain aldehydes can form explosive peroxides over time, especially upon exposure to air.[4]

  • Spiro-Epoxide Moiety: The strained three-membered oxirane ring (epoxide) makes this part of the molecule susceptible to nucleophilic attack and ring-opening reactions. This inherent reactivity is a key consideration for chemical compatibility and disposal.

  • Inferred Hazards: Based on safety data for structurally related compounds such as 5-Oxaspiro[2.5]octane-1-carboxylic acid (CAS 1341939-27-2), we can infer that this compound is likely to be harmful if swallowed and cause skin, eye, and respiratory irritation.[5]

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for waste determination lies with the generator.[6] Given its chemical structure, 5-Oxaspiro[2.5]octane-1-carbaldehyde should be managed as a Reactive Hazardous Waste (EPA Waste Code: D003) due to its potential instability and reactivity.[7][8]

Personnel Safety & Protective Equipment (PPE)

A proactive safety posture is critical when handling this compound. The following PPE and engineering controls are mandatory to minimize exposure risk.

TaskRequired Personal Protective Equipment (PPE) & ControlsRationale
General Handling & Weighing NIOSH-approved safety glasses with side shields or chemical splash goggles; Nitrile gloves; Flame-resistant lab coat; Full-length pants; Closed-toe shoes.Protects against accidental splashes and contact with skin and eyes.
Solution Preparation & Transfer All of the above, conducted exclusively within a certified chemical fume hood .The fume hood is a critical engineering control to prevent inhalation of potentially volatile and irritating aldehyde vapors.[2][9]
Waste Neutralization & Consolidation All of the above, conducted exclusively within a certified chemical fume hood .Neutralization reactions can be exothermic or release gaseous byproducts, requiring containment.
Spill Cleanup In addition to the above, consider a respirator with an organic vapor cartridge for significant spills.Provides respiratory protection from high concentrations of vapors during emergency cleanup.[10]

Step-by-Step Disposal Protocol

The following protocol outlines a cradle-to-grave management process, ensuring safety and regulatory compliance from the point of generation to final disposal.

Workflow for Proper Disposal

G cluster_0 Step 1: In-Lab Procedures cluster_1 Step 2: Chemical Neutralization (In Fume Hood) cluster_2 Step 3: Accumulation & Disposal A Waste Generation (e.g., reaction mixture, contaminated items) B Segregate Waste (Keep away from bases, oxidizers) A->B C Select Compatible Container (HDPE or glass, screw-top lid) B->C D Label Container ('Hazardous Waste', Chemical Name, Hazards) C->D F Slowly Add Agent to Waste (Control exotherm, vent gases) D->F E Prepare Neutralizing Agent (e.g., Sodium Bisulfite Solution) E->F G Verify Neutralization (e.g., pH check, absence of aldehyde) F->G H Seal & Store Container in Satellite Accumulation Area (SAA) G->H I Arrange Pickup with Licensed Waste Vendor H->I J Maintain Disposal Records (Manifests, Waste Determination) I->J

Caption: Disposal workflow for 5-Oxaspiro[2.5]octane-1-carbaldehyde.

Methodology

1. Waste Segregation & Containerization

  • Causality: Mixing reactive aldehydes with incompatible materials like strong bases or oxidizing agents can trigger vigorous, uncontrolled reactions.[11][12] Segregation is a primary control to prevent such events.

  • Protocol:

    • Designate a specific waste container for 5-Oxaspiro[2.5]octane-1-carbaldehyde and any materials contaminated with it (e.g., pipette tips, wipes).

    • Select a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are appropriate.

    • Affix a "HAZARDOUS WASTE" label to the container. The label MUST include:

      • The full chemical name: "5-Oxaspiro[2.5]octane-1-carbaldehyde"

      • The associated hazards: "Reactive, Irritant, Toxic"

      • The date accumulation started.[6]

    • Keep the container closed at all times except when adding waste.[13]

2. Chemical Neutralization (Recommended Risk-Reduction Step)

  • Causality: Converting the reactive aldehyde functionality to a more stable bisulfite adduct significantly reduces the waste's hazard profile. This is a common and effective quenching method for aldehydes.[2] The reaction is a nucleophilic addition of the bisulfite ion to the carbonyl carbon.

  • Protocol (Perform entirely within a chemical fume hood):

    • Prepare a fresh ~10% (w/v) solution of sodium bisulfite (NaHSO₃) in water.

    • Place your container of 5-Oxaspiro[2.5]octane-1-carbaldehyde waste in a secondary containment tray (e.g., a plastic tub) on a stir plate.

    • While stirring the waste, slowly add the sodium bisulfite solution dropwise. This reaction can be exothermic; control the addition rate to keep the temperature manageable.

    • Caution: This reaction may produce sulfur dioxide gas, a toxic irritant.[2] Adequate ventilation in the fume hood is essential.

    • Continue adding the bisulfite solution until the reaction is complete. An excess of bisulfite is often used to ensure full quenching.

    • Allow the mixture to stir for at least one hour after the final addition.

    • Important: Even after neutralization, this waste must be collected by a professional service. Do not dispose of it down the drain unless you have explicit permission from your institution's Environmental Health & Safety (EHS) office and it complies with local wastewater regulations.[14]

3. Accumulation and Storage

  • Causality: Federal regulations strictly govern the on-site storage of hazardous waste. A designated Satellite Accumulation Area (SAA) ensures that waste is stored safely, securely, and in a manner that prevents spills or unauthorized access.[12]

  • Protocol:

    • Store the sealed and labeled waste container in your laboratory's designated SAA.

    • Ensure the SAA is away from heat sources and general laboratory traffic.

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[15]

4. Professional Disposal

  • Causality: The "cradle-to-grave" principle of RCRA means the generator is responsible for the waste until its final, documented disposal.[6] Using a licensed waste disposal company ensures that this final step is handled in a compliant and environmentally sound manner.[12]

  • Protocol:

    • Contact your institution's EHS department to arrange for the collection of the hazardous waste.

    • Provide them with an accurate description of the waste (i.e., "Neutralized 5-Oxaspiro[2.5]octane-1-carbaldehyde waste").

    • Retain all copies of waste manifests and disposal records for a minimum of three years, as required by the EPA.[16]

Emergency Procedures: Spill Management

Prompt and correct action is critical in the event of a spill.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: Wear the appropriate PPE as detailed in Section 2, including gloves, goggles, and a lab coat.

  • Contain & Absorb: For small spills, cover the liquid with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[17]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill size.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes. Retrieved from a URL linked by Google search result[2].

  • University of Pennsylvania EHRS. (2024, April 12). SOP: Reactive Chemicals. Retrieved from a URL linked by Google search result[11].

  • Occupational Safety and Health Administration. (n.d.). 1910.1048 - Formaldehyde. Retrieved from a URL linked by Google search result[18].

  • Occupational Safety and Health Administration. (n.d.). Safe Use of Glutaraldehyde in Health Care. Retrieved from a URL linked by Google search result[3].

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from a URL linked by Google search result[16].

  • U.S. Environmental Protection Agency. (2016, April 11). Reactivity FAQ. Retrieved from a URL linked by Google search result[9].

  • Sigma-Aldrich. (n.d.). 5-Oxaspiro[2.5]octane-1-carboxylic acid | 1341939-27-2. Retrieved from a URL linked by Google search result[5].

  • Lion Technology. (2019, July 15). How to Identify Reactive Hazardous Wastes. Retrieved from a URL linked by Google search result[7].

  • ACPO. (n.d.). Glutaraldehyde: Guidelines for Safe Use and Handling in Health Care Facilities. Retrieved from a URL linked by Google search result[10].

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from a URL linked by Google search result[8].

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from a URL linked by Google search result.

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from a URL linked by Google search result[13].

  • Salisbury University. (n.d.). Management of Reactive Chemical. Retrieved from a URL linked by Google search result[4].

  • SynQuest Labs. (n.d.). 1-Oxaspiro[2.5]octane-2-carbonitrile Safety Data Sheet. Retrieved from a URL linked by Google search result[17].

  • BenchChem. (n.d.). Proper Disposal of Spiro[2.5]octane-5-carboxylic acid: A Guide for Laboratory Professionals. Retrieved from a URL linked by Google search result[12].

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from a URL linked by Google search result[6].

  • PubChemLite. (n.d.). 5-oxaspiro[2.5]octane-1-carbaldehyde (C8H12O2). Retrieved from a URL linked by Google search result[1].

  • University of Oklahoma. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from a URL linked by Google search result[15].

  • CIVCO Medical Solutions. (2025, November 13). How to Dispose of High Level Disinfectants Safely. Retrieved from a URL linked by Google search result[14].

  • University of Rochester. (2024, June 12). Disposal Protocol for High Level Disinfectants (HLDs). Environmental Health & Safety. Retrieved from a URL linked by Google search result[19].

Sources

Personal Protective Equipment (PPE) & Handling Strategy: 5-Oxaspiro[2.5]octane-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Oxaspiro[2.5]octane-1-carbaldehyde is a bifunctional electrophile containing a strained spiro-epoxide and a reactive aldehyde . This dual functionality classifies it as a High-Potency Reactive Intermediate . Handling requires a containment strategy that assumes potential genotoxicity (due to the epoxide) and respiratory sensitization (due to the aldehyde).

Immediate Directive: Do not handle this compound on an open bench. All manipulations must occur within a certified chemical fume hood or glovebox.

Hazard Mechanics: The "Why" Behind the Protocol

To select the correct PPE, we must understand the molecular behavior of the compound. This is not just a "toxic chemical"; it is a site-specific alkylating agent.

Functional GroupReactivity ProfileBiological HazardPPE Implication
Spiro-Epoxide High ring strain; susceptible to nucleophilic attack by DNA bases (guanine).Genotoxicity/Mutagenicity. Potential for delayed systemic toxicity.Dermal Barrier: Standard nitrile may degrade or permeate. Double-gloving is mandatory to prevent skin absorption.
Aldehyde Electrophilic; forms Schiff bases with lysine residues in proteins.Sensitization. Respiratory irritation and contact dermatitis.Respiratory Protection: High volatility requires engineering controls (Fume Hood) or Organic Vapor (OV) respirators.
PPE Specification Matrix

This matrix defines the required protection based on the scale of operation.

PPE ComponentStandard Scale (<1g) Scale-Up / Synthesis (>1g) Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer). Change immediately upon splash.Laminate Film (Silver Shield/4H) under Nitrile outer gloves.Epoxides can permeate nitrile over time. Laminate film offers >4hr breakthrough time for aldehydes/epoxides.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).[1]Chemical Splash Goggles + Face Shield.[1]Aldehyde vapors are lacrimators; droplets cause severe corneal damage.
Respiratory Fume Hood Only. Sash at 18".PAPR or Full-Face Respirator with OV/P100 cartridges if hood work is impossible.Prevents inhalation of volatile aldehyde vapors and particulate aerosols.
Body Lab Coat (Cotton/Poly), buttoned to neck.Tyvek® Lab Coat or Apron + Sleeve Covers.Prevents clothing contamination and subsequent tracking of mutagenic dusts outside the lab.
Technical Deep Dive: Glove Permeation Logic

Why standard nitrile is insufficient for prolonged contact:

Epoxides are small, non-polar molecules that diffuse through the polymer matrix of nitrile rubber. While incidental splash protection is acceptable with nitrile, continuous contact (e.g., cleaning a spill or handling wet glassware) requires a barrier with higher cross-linking density.

  • Recommendation: For critical operations (cleaning spills, handling stock solutions), use Ansell Barrier® or North Silver Shield® gloves as liners. These are 5-layer laminates specifically engineered to resist permeation of small organic molecules.

Operational Workflow & Decision Logic

The following diagram outlines the decision-making process for handling this compound safely.

G Start Start: Handling 5-Oxaspiro[2.5]octane-1-carbaldehyde Assessment Risk Assessment: Is the compound Solid or Liquid/Solution? Start->Assessment Solid Solid Form (Dust Hazard) Assessment->Solid Liquid Liquid/Solution (Vapor/Splash Hazard) Assessment->Liquid EngControl_Solid Engineering Control: Static-Dissipative Weighing Enclosure or Low-Flow Fume Hood Solid->EngControl_Solid EngControl_Liquid Engineering Control: Standard Chemical Fume Hood (Sash < 18 inches) Liquid->EngControl_Liquid PPE_Decision PPE Selection EngControl_Solid->PPE_Decision EngControl_Liquid->PPE_Decision Action_Weighing Protocol: Weighing 1. Anti-static gun usage 2. Pre-weigh into tared vial 3. Wipe exterior before removal PPE_Decision->Action_Weighing If Solid Action_Transfer Protocol: Transfer 1. Use Luer-lock syringes (no open pouring) 2. Keep stock bottle in secondary containment PPE_Decision->Action_Transfer If Liquid Disposal Disposal: Quench (if validated) or Segregate as P-List/High Hazard Waste Action_Weighing->Disposal Action_Transfer->Disposal

Figure 1: Operational safety logic flow for handling spiro-epoxide intermediates. Note the distinction in engineering controls based on physical state.

Step-by-Step Handling Protocols
A. Preparation & Weighing (Solid State)
  • Donning: Put on inner nitrile gloves, Tyvek sleeves, and outer nitrile gloves.

  • Static Control: Use an ionizing fan or anti-static gun inside the hood. Epoxide powders are often electrostatic and "fly," increasing inhalation risk.

  • Weighing: Never weigh on an open balance. Move the micro-balance into the fume hood or use a powder containment enclosure.

  • Decontamination: Wipe the exterior of the vial with a solvent-dampened Kimwipe (acetone or ethyl acetate) before removing it from the hood. Discard the wipe as hazardous waste.

B. Reaction Setup (Liquid/Solution)
  • Closed Systems: Avoid open vessels. Use septa and syringe transfer techniques (cannula or Luer-lock syringes) to move solutions.

  • Pressure Relief: If heating, ensure the system is vented to a scrubber or inert gas line. Aldehydes can polymerize exothermically; epoxides can ring-open violently with Lewis acids.

  • Spill Trays: Perform all transfers over a disposable spill tray lined with absorbent pads.

C. Emergency Spill Response
  • Minor Spill (<5 mL):

    • Alert nearby personnel.

    • Cover with a spill pad (universal sorbent).

    • Wipe surface with mild aqueous detergent. Do not use strong acids/bases for cleanup, as this may trigger uncontrolled polymerization or ring-opening heat generation.

    • Double-bag waste.

  • Major Spill (>5 mL or outside hood):

    • Evacuate the lab.

    • Allow vapors to exhaust (if ventilation is active).

    • Re-enter only with SCBA or Full-Face Respirator (Organic Vapor cartridges).

Disposal & Deactivation

Do not pour down the drain. The epoxide is toxic to aquatic life and can damage plumbing via polymerization.

  • Segregation: Collect in a dedicated waste stream labeled "Toxic - Epoxide/Aldehyde Organic Waste."

  • Chemical Deactivation (Optional - Only if required by EHS):

    • Method: Slowly add the waste solution to a stirred mixture of 10% aqueous sodium bisulfite (to quench the aldehyde) or dilute sulfuric acid (to hydrolyze the epoxide to the diol), depending on the specific compatibility of the solvent matrix.

    • Warning: This generates heat. Perform on ice in a fume hood.

    • Preferred: Direct incineration via a licensed hazardous waste contractor is safer than benchtop quenching for this compound.

References
  • Occupational Safety and Health Administration (OSHA). (2011).[2][3] Laboratory Safety Guidance (OSHA 3404-11R).[2][3] U.S. Department of Labor.[2] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.